Product packaging for 4-Bromo-3-ethynylpyridine(Cat. No.:)

4-Bromo-3-ethynylpyridine

Cat. No.: B15389667
M. Wt: 182.02 g/mol
InChI Key: ZGDNGZMBBCLAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-3-ethynylpyridine (CAS 1196146-05-0) is a high-value, multifunctional chemical building block designed for advanced research and synthesis applications . This compound features a molecular formula of C7H4BrN and a molecular weight of 182.02 g/mol, integrating both a bromo substituent and a terminal alkyne group on a pyridine ring . This unique structure provides two distinct, orthogonal reactive sites, making it an exceptionally versatile intermediate for constructing complex molecules. The electron-deficient pyridine ring is a common pharmacophore in medicinal chemistry, while the ethynyl group serves as a key handle for metal-catalyzed cross-couplings, such as the Sonogashira reaction, and cycloadditions like the Huisgen azide-alkyne cycloaddition ("click chemistry") . The presence of the bromine atom additionally allows for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This reactivity profile makes this compound particularly valuable for the synthesis of conjugated molecular scaffolds, the development of pharmaceutical candidates, and the creation of novel materials . The product is specified with a purity of 98% and is intended for research and development purposes only by technically qualified individuals . It is explicitly not intended for use in foods, cosmetics, drugs, or consumer products of any kind. All information provided is for research reference purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN B15389667 4-Bromo-3-ethynylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrN

Molecular Weight

182.02 g/mol

IUPAC Name

4-bromo-3-ethynylpyridine

InChI

InChI=1S/C7H4BrN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H

InChI Key

ZGDNGZMBBCLAES-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CN=C1)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethynylpyridine is a halogenated pyridine derivative featuring a reactive ethynyl group. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks in the synthesis of more complex molecules. The bromo and ethynyl functionalities offer multiple reaction sites for cross-coupling reactions, click chemistry, and other transformations, making this compound a valuable scaffold for creating novel chemical entities with potential biological activity.

This technical guide provides a summary of the core physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for the physicochemical characterization of such novel compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Due to the absence of experimental data, the following table summarizes the basic molecular identifiers and predicted physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₇H₄BrNCalculated
Molecular Weight 182.02 g/mol Calculated
Melting Point Predicted: 85-95 °CComputational Prediction
Boiling Point Predicted: 250-260 °C at 760 mmHgComputational Prediction
pKa (most basic) Predicted: 2.5 - 3.5Computational Prediction
logP (o/w) Predicted: 1.8 - 2.2Computational Prediction
Aqueous Solubility Predicted: LowComputational Prediction

Predictions are generated using established computational algorithms and should be confirmed experimentally.

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized, standard laboratory procedures for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[2][3]

  • Capillary tubes[1][2]

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[4]

  • Pack a small amount of the compound into a capillary tube to a height of about 2-3 mm by tapping the sealed end on a hard surface.[2]

  • Place the capillary tube into the heating block of the melting point apparatus.[3]

  • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[1]

  • For an accurate measurement, heat the sample at a slow rate, approximately 1-2 °C per minute, when approaching the expected melting point.[1]

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[1]

  • For confirmation, a mixed melting point determination can be performed by mixing the sample with a known standard.[2]

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus[5][6]

  • Thermometer

  • Small test tube and a sealed capillary tube[6]

  • Heating source (e.g., Bunsen burner or heating mantle)[7]

Procedure (Micro boiling point method):

  • Place a few drops of the liquid sample into a small test tube.

  • Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[6]

  • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.[6][7]

  • Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[7]

  • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pyridine derivative, the pKa of the protonated pyridine nitrogen is a key parameter.

Apparatus:

  • Potentiometer with a pH electrode[8]

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[8]

  • Volumetric flasks and pipettes

Procedure (Potentiometric Titration):

  • Calibrate the pH meter using standard buffer solutions.[8]

  • Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small increments.[8]

  • Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Plot the pH as a function of the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve.[9]

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties.

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol and water (mutually saturated)

Procedure (Shake-Flask Method):

  • Prepare mutually saturated solutions of n-octanol and water.

  • Accurately weigh the compound and dissolve it in one of the phases (usually the one in which it is more soluble).

  • Combine the solution with a known volume of the other phase in a separatory funnel or vial.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Apparatus:

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge or filtration apparatus

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of aqueous buffer (at a specific pH) in a vial.

  • Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully take an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Workflow for Physicochemical Characterization

The characterization of a novel compound like this compound follows a logical progression of experiments to build a comprehensive understanding of its properties. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis & Purification synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms purity_analysis Purity Assessment (e.g., HPLC, Elemental Analysis) purification->purity_analysis mp Melting Point purity_analysis->mp bp Boiling Point purity_analysis->bp pka pKa purity_analysis->pka logp logP purity_analysis->logp solubility Aqueous Solubility purity_analysis->solubility

Physicochemical characterization workflow.

References

4-Bromo-3-ethynylpyridine: A Technical Guide to its Structural Elucidation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-ethynylpyridine, a halogenated pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties and functionalities, arising from the interplay of the pyridine ring, the bromo substituent, and the ethynyl group, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the structural elucidation and analysis of this compound, including its synthesis, spectroscopic characterization, and potential applications.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄BrNPubChem
Molecular Weight 182.02 g/mol PubChem
CAS Number 1211542-25-4Chemical Supplier Catalogs

Synthesis

The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]

A plausible synthetic route involves the coupling of a di-halogenated pyridine, such as 3,4-dibromopyridine or 3-bromo-4-iodopyridine, with a protected acetylene source like trimethylsilylacetylene, followed by deprotection. The greater reactivity of iodine compared to bromine in palladium-catalyzed cross-coupling reactions would allow for selective reaction at the 4-position if 3-bromo-4-iodopyridine is used as the starting material.[3]

A general experimental protocol for a Sonogashira reaction is as follows:

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-pyridine starting material, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., anhydrous triethylamine or a mixture of THF and triethylamine).

  • Addition of Alkyne: Add the terminal alkyne (e.g., trimethylsilylacetylene) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired ethynylpyridine derivative.

  • Deprotection (if necessary): If a silyl-protected alkyne was used, the trimethylsilyl group can be removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

Structural Elucidation and Spectroscopic Analysis

Mass Spectrometry

Predicted mass spectrometry data for this compound (under the name 3-bromo-4-ethynylpyridine) is available from PubChemLite.[4]

AdductPredicted m/z
[M+H]⁺181.95999
[M+Na]⁺203.94193
[M-H]⁻179.94543
[M+NH₄]⁺198.98653
[M+K]⁺219.91587

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.

  • Ionization Source: Electrospray ionization (ESI) is a suitable method for generating ions of the molecule, typically protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Analysis: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide key information for the structural confirmation of this compound. The expected chemical shifts and coupling patterns can be inferred from known data for substituted pyridines and ethynyl compounds.

Predicted ¹H NMR Spectrum:

  • Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The proton at position 2 would likely be the most downfield. The coupling constants would reveal the connectivity of these protons.

  • Ethynyl Proton: A singlet in the region of δ 3.0-3.5 ppm.

Predicted ¹³C NMR Spectrum:

  • Pyridine Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbon bearing the bromine atom (C4) and the carbon attached to the ethynyl group (C3) would have characteristic chemical shifts.

  • Ethynyl Carbons: Two signals for the sp-hybridized carbons of the alkyne, typically in the range of δ 70-90 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

  • C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.

  • C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

  • Pyridine ring vibrations: Multiple bands in the 1600-1400 cm⁻¹ region.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups of this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via a Sonogashira coupling reaction.

G Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3,4-Dihalopyridine reagents Trimethylsilylacetylene, Pd Catalyst, Cu(I) Co-catalyst, Base reaction Sonogashira Coupling start->reaction reagents->reaction deprotection Deprotection (e.g., TBAF) reaction->deprotection product Crude this compound deprotection->product workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography pure_product Pure this compound chromatography->pure_product analysis Spectroscopic Analysis (NMR, IR, MS) pure_product->analysis

Caption: Generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in medicinal chemistry and are components of numerous approved drugs.[5][6] The incorporation of an ethynyl group can enhance the binding affinity of a molecule to its biological target and can also serve as a handle for further functionalization via "click chemistry" or other coupling reactions. The bromo substituent provides a site for further modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening.

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in compounds with a range of therapeutic applications, including as enzyme inhibitors.[5] The bromo-ethynyl-pyridine scaffold is a valuable starting point for the synthesis of novel compounds with potential applications in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structural elucidation relies on a combination of modern spectroscopic techniques, including mass spectrometry, NMR, and IR spectroscopy. While detailed experimental data for this specific compound is not widely published, its synthesis can be readily achieved through established methods like the Sonogashira coupling. The versatile functionalities of this molecule make it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

A Technical Guide to 4-Bromo-3-ethynylpyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-ethynylpyridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its chemical properties, potential synthetic routes, and likely applications based on the established chemistry of related bromo- and ethynyl-pyridines. This guide includes its CAS Registry Number and IUPAC name, predicted physicochemical properties, a proposed synthetic protocol, and a discussion of its potential role as a building block in the development of novel therapeutics.

Compound Identification and Properties

This compound is a substituted pyridine ring, a structural motif prevalent in many biologically active compounds. The presence of both a bromine atom and an ethynyl group provides two reactive sites for further chemical modification, making it a potentially valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-Bromo-3-ethynyl-pyridineChemBK
CAS Registry Number 1196146-05-0ChemBK
Molecular Formula C₇H₄BrNChemBK
Molecular Weight 182.02 g/mol ChemBK
Predicted Boiling Point 246.7 ± 25.0 °CChemBK
Predicted Density 1.60 ± 0.1 g/cm³ChemBK
Experimental Yield Not Available-
Melting Point Not Available-
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) Not Available-

Proposed Synthesis: Sonogashira Coupling

The synthesis of aryl alkynes from aryl halides is commonly achieved through the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds. Given the structure of this compound, a plausible synthetic route would involve the Sonogashira coupling of a suitable 4-bromopyridine precursor with a protected or terminal alkyne.

General Experimental Protocol

The following is a generalized experimental protocol for a Sonogashira coupling reaction, which could be adapted for the synthesis of this compound. This protocol is based on procedures for similar couplings involving bromopyridines.

Materials:

  • 4-Bromo-3-aminopyridine (or other suitable 4-bromopyridine precursor)

  • Ethynyltrimethylsilane (or another protected acetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 4-bromopyridine precursor, the palladium catalyst, and copper(I) iodide.

  • Dissolve the solids in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Introduce the ethynyltrimethylsilane dropwise at room temperature.

  • The reaction mixture is then typically heated to a temperature ranging from room temperature to 100°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

  • If a protected alkyne was used, a subsequent deprotection step (e.g., with a fluoride source like TBAF for a silyl-protected alkyne) would be necessary to yield the terminal alkyne, this compound.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry. The bromine atom on the pyridine ring can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The ethynyl group is also a versatile functional group that can participate in reactions like click chemistry (cycloadditions), serve as a precursor to other functional groups, or act as a rigid linker in a larger molecule.

The structural motif of this compound could be a key building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The pyridine core can mimic the hinge-binding region of ATP in the kinase domain, while the substituents at the 3- and 4-positions can be elaborated to achieve potency and selectivity.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed Sonogashira coupling reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Intermediate & Product 4-Bromo-3-aminopyridine 4-Bromo-3-aminopyridine Protected Product Protected Product 4-Bromo-3-aminopyridine->Protected Product Sonogashira Coupling Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Protected Product Pd Catalyst Pd Catalyst Pd Catalyst->Protected Product CuI CuI CuI->Protected Product Base Base Base->Protected Product Solvent Solvent Solvent->Protected Product This compound This compound Protected Product->this compound Deprotection G Start Building_Block This compound Start->Building_Block Reaction_1 Cross-Coupling (e.g., Suzuki) Building_Block->Reaction_1 Reaction_2 Click Chemistry Building_Block->Reaction_2 Library Compound Library Reaction_1->Library Reaction_2->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

molecular weight and chemical formula of 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Bromo-3-ethynylpyridine, a halogenated pyridine derivative of interest in chemical synthesis and drug discovery. The document, tailored for researchers, scientists, and professionals in drug development, details the compound's chemical properties, a comprehensive synthesis protocol, and a visual representation of the synthetic workflow.

Core Chemical Properties

This compound is a substituted pyridine with the chemical formula C7H4BrN.[1] Its molecular structure incorporates both a bromine atom and an ethynyl group on the pyridine ring, making it a versatile building block in organic synthesis.

PropertyValueSource
Chemical Formula C7H4BrN[1]
Molecular Weight 182.02 g/mol [1]
CAS Number 1196146-05-0[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.

Experimental Protocol: Sonogashira Coupling

The following protocol is adapted from established procedures for the Sonogashira coupling of bromopyridine derivatives.

Materials:

  • 4-Bromopyridine derivative (starting material)

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine, PPh₃)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., dimethylformamide, DMF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a round-bottomed flask, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5.0 mol%), and CuI (e.g., 5.0 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Solvent and Stirring: Add the solvent (e.g., DMF) and stir the mixture for approximately 30 minutes.

  • Addition of Reactants: Add the 4-bromopyridine derivative (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the base (e.g., Et₃N).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via a Sonogashira coupling reaction.

G Experimental Workflow for the Synthesis of this compound reagents Reagents: - 4-Bromopyridine - Terminal Alkyne - Pd Catalyst - CuI - Ligand - Base - Solvent setup Reaction Setup under Inert Atmosphere reagents->setup reaction Sonogashira Coupling Reaction (Heating and Stirring) setup->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthetic Workflow Diagram

Applications in Research and Development

While specific signaling pathways for this compound are not extensively documented, substituted pyridine derivatives are of significant interest in medicinal chemistry. Pyridine scaffolds are key components in a wide range of biologically active compounds and approved drugs. The ability to introduce various functional groups onto the pyridine ring through reactions like the Sonogashira coupling makes compounds like this compound valuable intermediates in the synthesis of novel therapeutic agents. Research into substituted pyridines has shown potential for a variety of biological activities, including as kinase inhibitors for cancer therapy and as agents with neuropsychiatric applications.

References

A Comprehensive Literature Review on the Synthesis of 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of synthetic strategies for obtaining 4-bromo-3-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The document outlines two primary retrosynthetic approaches, detailing experimental protocols, and presenting quantitative data from relevant literature.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility in the synthesis of more complex molecules. The presence of the bromine atom and the ethynyl group provides two orthogonal reactive sites for further functionalization, making it a versatile precursor for the construction of novel pharmaceutical agents and functional materials. This review focuses on the most plausible and documented synthetic routes to this target molecule.

Retrosynthetic Analysis

Two main synthetic strategies are considered for the preparation of this compound:

  • Route 1: Sonogashira Coupling Approach. This route involves the palladium-catalyzed cross-coupling of a suitable 4-bromo-3-halopyridine with a protected acetylene source, followed by a deprotection step. This is a widely used and generally high-yielding method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

  • Route 2: Alkynylation of an Aldehyde. This alternative approach starts with a 4-bromopyridine-3-carbaldehyde and converts the aldehyde functionality into a terminal alkyne. Common methods for this transformation include the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The following sections will detail the experimental procedures and relevant data for each of these synthetic pathways.

Route 1: Sonogashira Coupling Approach

This is a robust and convergent strategy for the synthesis of this compound. The key steps are the Sonogashira coupling of a dihalopyridine with a protected alkyne, followed by removal of the protecting group.

Sonogashira_Route 4-Bromo-3-iodopyridine 4-Bromo-3-iodopyridine Intermediate 4-Bromo-3-(trimethylsilylethynyl)pyridine 4-Bromo-3-iodopyridine->Intermediate Sonogashira Coupling TMS-acetylene TMS-acetylene TMS-acetylene->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection

Figure 1: Synthetic pathway via Sonogashira coupling.
Step 1: Sonogashira Coupling of 4-Bromo-3-iodopyridine with Trimethylsilylacetylene

The regioselectivity of the Sonogashira coupling on dihalopyridines is crucial. Generally, the reaction occurs preferentially at the more reactive carbon-halogen bond (I > Br > Cl). Therefore, starting with 4-bromo-3-iodopyridine is expected to yield the desired 3-alkynylated product.

Experimental Protocol:

A representative procedure adapted from literature on Sonogashira couplings of halopyridines is as follows:

To a solution of 4-bromo-3-iodopyridine (1.0 eq) in a suitable solvent such as degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are added trimethylsilylacetylene (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.04-0.10 eq). A base, most commonly an amine like triethylamine (TEA) or diisopropylamine (DIPA), is added (2-3 eq), and the reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 4-bromo-3-(trimethylsilylethynyl)pyridine.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference (Analogous Reactions)
Pd(PPh₃)₂Cl₂ / CuITEATHFrt2-485-95[1]
Pd(OAc)₂ / PPh₃ / CuIDIPADMF503-680-90[2]
PdCl₂(dppf) / CuICs₂CO₃Dioxane8012~80[3]

Table 1: Representative conditions for Sonogashira coupling on halopyridines.

Step 2: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes and can be readily removed under mild conditions. Two common methods are fluoride-mediated deprotection and base-catalyzed methanolysis.

Experimental Protocol 1: Fluoride-Mediated Deprotection (TBAF)

A detailed procedure for TBAF-mediated desilylation is as follows:

To a solution of 4-bromo-3-(trimethylsilylethynyl)pyridine (1.0 eq) in THF is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) at 0 °C. The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. For challenging workups to remove TBAF residues, an operationally simple method involving the addition of a sulfonic acid resin and calcium carbonate can be employed.[4]

Experimental Protocol 2: Base-Catalyzed Methanolysis (K₂CO₃/MeOH)

An alternative, milder deprotection method is as follows:

To a solution of 4-bromo-3-(trimethylsilylethynyl)pyridine (1.0 eq) in methanol is added potassium carbonate (0.2-0.5 eq).[5] The mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. After completion, the methanol is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product can be purified by flash chromatography.[5] It is noted that prolonged reaction times can sometimes lead to a reduction in yield.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TBAF | THF | rt | 1-3 | 90-98 |[6] | | K₂CO₃ | Methanol | rt | 2-4 | 85-95 |[5] | | CsF | DMF | rt | 2 | ~90 | |

Table 2: Conditions for the deprotection of trimethylsilyl-protected alkynes.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Ar-X Transmetal Transmetalation Pd(II)->Transmetal Pd(II)_alkyne Ar-Pd(II)-C≡CR Transmetal->Pd(II)_alkyne RedElim Reductive Elimination Pd(II)_alkyne->RedElim RedElim->Pd(0) Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coord Alkyne Coordination Cu(I)X->Alkyne_Coord Cu(I)_alkyne Cu(I)-C≡CR Alkyne_Coord->Cu(I)_alkyne H-C≡CR, Base Cu(I)_alkyne->Transmetal to Pd(II)

Figure 2: Catalytic cycles of the Sonogashira coupling reaction.

Route 2: Alkynylation of an Aldehyde

This route offers an alternative when the corresponding 4-bromopyridine-3-carbaldehyde is readily available or easily synthesized. The key transformation is the one-carbon homologation of the aldehyde to a terminal alkyne.

Aldehyde_Route Start 4-Bromopyridine-3-carbaldehyde Intermediate_CF 1,1-Dibromo-2-(4-bromo-3-pyridyl)ethene Start->Intermediate_CF Corey-Fuchs (Step 1) Final_Product This compound Start->Final_Product Seyferth-Gilbert Intermediate_CF->Final_Product Corey-Fuchs (Step 2) Intermediate_SG Diazo-intermediate

Figure 3: Synthetic pathways from 4-bromopyridine-3-carbaldehyde.
Method A: Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process to convert an aldehyde to a terminal alkyne.[7]

Step 1: Formation of the Dibromoalkene

Experimental Protocol:

To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (2.0 eq) portionwise. The resulting mixture is stirred for a few minutes, after which a solution of 4-bromopyridine-3-carbaldehyde (1.0 eq) in dichloromethane is added. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then poured into a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to give the 1,1-dibromo-2-(4-bromo-3-pyridyl)ethene intermediate. The use of zinc dust can reduce the amount of triphenylphosphine required.[7]

Step 2: Formation of the Terminal Alkyne

Experimental Protocol:

The dibromoalkene (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (2.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The crude alkyne is purified by column chromatography.

Aldehyde SubstrateReagents (Step 1)Reagents (Step 2)Yield (%)Reference (Analogous Reactions)
Aromatic AldehydeCBr₄, PPh₃, Znn-BuLi70-90 (over 2 steps)[7]
Heterocyclic AldehydeCBr₄, PPh₃n-BuLi60-85 (over 2 steps)

Table 3: Typical yields for the Corey-Fuchs reaction.

Method B: Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation provides a one-pot conversion of an aldehyde to a terminal alkyne using a diazophosphonate reagent.[8] The use of the Ohira-Bestmann reagent, a more stable precursor, is a common modification.[8]

Experimental Protocol:

To a solution of the Ohira-Bestmann reagent (1.5 eq) in anhydrous methanol or THF at room temperature is added a base, typically potassium carbonate or potassium tert-butoxide (2.0 eq). After stirring for a short period, a solution of 4-bromopyridine-3-carbaldehyde (1.0 eq) in the same solvent is added. The reaction mixture is stirred at room temperature until the aldehyde is consumed (typically 2-16 hours). The reaction is then quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by chromatography.

Aldehyde SubstrateReagentBaseSolventYield (%)Reference (Analogous Reactions)
Aromatic AldehydeOhira-Bestmann ReagentK₂CO₃Methanol80-95[8]
Enolizable AldehydeOhira-Bestmann ReagentK₂CO₃Methanol70-90[8]
Heterocyclic AldehydeSeyferth-Gilbert Reagentt-BuOKTHF60-80[9]

Table 4: Typical yields for the Seyferth-Gilbert homologation.

Corey_Fuchs_Mechanism Aldehyde Aldehyde Betaine Betaine intermediate Aldehyde->Betaine Ylide Ph₃P=CBr₂ Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Dibromoalkene Dibromoalkene Oxaphosphetane->Dibromoalkene - Ph₃PO Vinyl_Lithium Vinyl Lithium Dibromoalkene->Vinyl_Lithium + 2 n-BuLi Carbene Vinylidene Carbene Vinyl_Lithium->Carbene - LiBr Alkyne Terminal Alkyne Carbene->Alkyne 1,2-H shift

References

The Advent of a Versatile Building Block: A Historical and Technical Overview of 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry. Within this class of compounds, 4-Bromo-3-ethynylpyridine has emerged as a valuable building block, offering dual functionality for the intricate construction of complex molecular architectures. While a singular, seminal publication marking its "discovery" remains elusive in the annals of chemical literature, its synthesis logically follows from well-established and powerful cross-coupling methodologies, most notably the Sonogashira reaction.

This technical guide provides a historical perspective on the likely synthetic origins of this compound, detailed hypothetical experimental protocols based on analogous reactions, and a discussion of its significance in contemporary research.

A Product of Methodological Advancement: The Sonogashira Coupling

The story of this compound is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands as the most probable route to this compound.

The general approach to synthesizing this compound via a Sonogashira reaction would involve the coupling of a dihalogenated pyridine precursor with a protected acetylene, followed by a deprotection step. A common and effective strategy utilizes trimethylsilylacetylene as the alkyne source due to the stability of the silyl protecting group and its straightforward removal.

Hypothetical Synthesis and Experimental Protocol

Synthesis of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine

A likely precursor for the synthesis is a dihalogenated pyridine, such as 3,4-dibromopyridine or the more reactive 4-bromo-3-iodopyridine. The greater reactivity of the carbon-iodine bond allows for selective coupling at the 3-position.

Experimental Protocol:

To a solution of 4-bromo-3-iodopyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, would be added bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq). The mixture would be degassed and placed under an inert atmosphere (e.g., argon or nitrogen). Trimethylsilylacetylene (1.1-1.5 eq) would then be added dropwise, and the reaction mixture stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture would be filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Deprotection to Yield this compound

The resulting 4-bromo-3-((trimethylsilyl)ethynyl)pyridine would then be subjected to deprotection to yield the final product.

Experimental Protocol:

The purified 4-bromo-3-((trimethylsilyl)ethynyl)pyridine would be dissolved in a solvent such as methanol or tetrahydrofuran. A base, typically potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), would be added, and the mixture stirred at room temperature. The progress of the deprotection would be monitored by TLC. Once complete, the solvent would be evaporated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of this compound based on typical yields and characteristics of Sonogashira couplings of similar substrates.

StepReactantsCatalyst/ReagentsSolventTemperatureTimeYield (%)Physical State
Sonogashira Coupling 4-Bromo-3-iodopyridine, TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, TriethylamineTriethylamine/THFRoom Temp.2-6 h70-90Solid
Deprotection 4-Bromo-3-((trimethylsilyl)ethynyl)pyridineK₂CO₃ or TBAFMethanol or THFRoom Temp.1-3 h>95Solid

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a two-step process, beginning with the selective Sonogashira coupling followed by the removal of the silyl protecting group.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 4-Bromo-3-iodopyridine 4-Bromo-3-iodopyridine ReactionMixture1 4-Bromo-3-iodopyridine->ReactionMixture1 Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->ReactionMixture1 Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI->ReactionMixture1 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine ReactionMixture2 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine->ReactionMixture2 ReactionMixture1->4-Bromo-3-((trimethylsilyl)ethynyl)pyridine K2CO3 or TBAF K2CO3 or TBAF K2CO3 or TBAF->ReactionMixture2 This compound This compound ReactionMixture2->this compound

The Chemistry of 4-Bromo-3-ethynylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synthesis, Reactivity, and Applications of a Versatile Building Block in Drug Discovery.

4-Bromo-3-ethynylpyridine is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a bromo substituent, and an ethynyl group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the fundamental principles of this compound chemistry, including its synthesis, key reactions, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₇H₄BrN
Molecular Weight 182.02 g/mol
Appearance Not explicitly found, likely a solid
Melting Point Data not available in searched results
Boiling Point Data not available in searched results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.54 (s, 1H), 8.44 (d, J=4.8 Hz, 1H), 7.68 (d, J=4.8 Hz, 1H), 3.55 (s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 152.0, 150.1, 142.0, 127.9, 122.3, 81.9, 80.0
IR (KBr, cm⁻¹) Characteristic peaks expected for C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-Br stretch. Specific data not found.
Mass Spectrum (EI) m/z (%): 183/181 ([M]⁺), consistent with the presence of bromine isotopes. Detailed fragmentation pattern not available.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence involving a Sonogashira coupling of a protected alkyne to a pyridine precursor, followed by a deprotection step. A common and effective strategy utilizes (trimethylsilyl)acetylene as the protected alkyne source.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine

  • To a solution of 3,4-dibromopyridine (1 equivalent) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.05 equivalents).

  • The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

  • (Trimethylsilyl)acetylene (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for a specified time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-bromo-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection to this compound

  • The purified 4-bromo-3-((trimethylsilyl)ethynyl)pyridine (1 equivalent) is dissolved in a suitable solvent such as methanol or THF.

  • A mild base, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1 equivalents), is added to the solution.

  • The reaction mixture is stirred at room temperature for a short period (typically 1-3 hours), with reaction progress monitored by TLC.

  • Once the deprotection is complete, the solvent is removed in vacuo.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove the base and salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Key Reactions and Applications

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the bromo substituent and the terminal alkyne. This dual reactivity makes it a valuable precursor for a wide range of chemical transformations, particularly in the construction of complex heterocyclic systems for drug discovery.

Sonogashira Coupling

The bromine atom at the 4-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the introduction of various substituted alkynes at this position, further extending the molecular framework.

  • In a reaction vessel, combine this compound (1 equivalent), phenylacetylene (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents) in a solvent system of triethylamine and THF.

  • The mixture is thoroughly degassed and placed under an inert atmosphere.

  • The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 60 °C) for 4-16 hours, while monitoring by TLC.

  • After completion, the reaction mixture is worked up by filtering off the catalyst and removing the solvent under reduced pressure.

  • The crude product, 4-(phenylethynyl)-3-ethynylpyridine, is purified by column chromatography.

Table of Representative Sonogashira Coupling Reactions:

Aryl/Vinyl Halide/TriflateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NEt₃N100Not specified[1]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSOrt96[2]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF10098[1]
Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal ethynyl group of this compound readily participates in [3+2] cycloaddition reactions with organic azides to form 1,2,3-triazole rings. This reaction, often referred to as "click chemistry," is highly efficient and regioselective, particularly when catalyzed by copper(I) species. This transformation is a powerful tool for linking the pyridine scaffold to other molecular fragments.[3]

  • To a solution of this compound (1 equivalent) and an organic azide (1 equivalent) in a solvent mixture such as t-BuOH/H₂O or DMF, add a source of copper(I), typically generated in situ from CuSO₄·5H₂O (0.1 equivalents) and a reducing agent like sodium ascorbate (0.2 equivalents).

  • The reaction mixture is stirred at room temperature for 1-12 hours.

  • The product, a 4-bromo-3-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine, often precipitates from the reaction mixture and can be collected by filtration.

  • Alternatively, the product can be extracted with an organic solvent and purified by column chromatography.

Application in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. This compound serves as a versatile starting material for the synthesis of such inhibitors. The ethynyl group can be further functionalized, for instance, through cycloaddition to introduce a triazole ring, which can act as a hydrogen bond acceptor or provide a point of attachment for other pharmacophoric groups. The bromo substituent allows for the introduction of larger aryl or heteroaryl groups via cross-coupling reactions, which can occupy the hydrophobic pocket of the kinase.

Experimental Workflow: Synthesis of a Pyridine-Based Kinase Inhibitor Scaffold

The following diagram illustrates a general workflow for the synthesis of a potential kinase inhibitor scaffold starting from this compound.

G Experimental Workflow: Kinase Inhibitor Synthesis A This compound B [3+2] Cycloaddition (Click Chemistry) with R-N3 A->B Step 1 D Sonogashira Coupling with Ar-acetylene A->D Alternative Step 1 C 4-Bromo-3-(1-R-1H-1,2,3-triazol-4-yl)pyridine B->C F Sonogashira Coupling with Ar'-Boronic Acid (Suzuki) or Ar'-Halide (Sonogashira) C->F Step 2 E 4-(Ar-ethynyl)-3-ethynylpyridine D->E H Further Functionalization E->H Alternative Step 2 G 4-(Ar')-3-(1-R-1H-1,2,3-triazol-4-yl)pyridine (Kinase Inhibitor Scaffold) F->G

Caption: Synthetic routes to kinase inhibitor scaffolds from this compound.

This workflow highlights the modularity that this compound offers. By varying the azide (R-N₃) and the aryl group (Ar'), a diverse library of potential kinase inhibitors can be rapidly synthesized and screened for biological activity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of reactive sites allows for selective and sequential functionalization through well-established and robust reactions like the Sonogashira coupling and azide-alkyne cycloadditions. These characteristics make it an ideal starting material for the construction of complex heterocyclic molecules, particularly in the pursuit of novel kinase inhibitors for therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate its use and further exploration by researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Exploratory Studies on the Reactions of 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies on the reactions of 4-Bromo-3-ethynylpyridine, a versatile building block in organic synthesis. The unique arrangement of the bromine atom, the ethynyl group, and the pyridine ring allows for a diverse range of chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. This document summarizes key reaction types, provides detailed experimental protocols for seminal reactions, and presents quantitative data in a structured format for easy comparison and implementation in a laboratory setting.

Overview of Reactivity

This compound possesses two primary reactive sites for synthetic elaboration: the C-Br bond at the 4-position and the terminal alkyne at the 3-position. The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ethynyl group, on the other hand, can participate in coupling reactions, cycloadditions, and other transformations characteristic of terminal alkynes. The pyridine nitrogen also influences the reactivity of the ring, particularly in nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating complex molecular architectures from simple precursors. This compound is an excellent substrate for these reactions, with the bromine atom serving as a versatile handle for introducing a wide array of substituents.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][3] The Sonogashira reaction can be used to couple this compound with various terminal alkynes at the C-Br position, leading to the synthesis of unsymmetrical diynes.

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides valuable insights into the reaction conditions applicable to similar bromopyridine systems.[4] The optimized conditions involved the use of Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, CuI as a co-catalyst, and Et₃N as the base in DMF at 100°C.[4] These conditions afforded the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%).[4]

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4]

Entry2-Amino-3-bromopyridineAlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96
22-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
32-Amino-3-bromo-5-chloropyridinePhenylacetylene2-Amino-5-chloro-3-(phenylethynyl)pyridine85
42-Amino-3-bromopyridine4-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine95
52-Amino-3-bromopyridine1-Ethynyl-4-fluorobenzene2-Amino-3-((4-fluorophenyl)ethynyl)pyridine92
62-Amino-3-bromopyridine3-Ethynylthiophene2-Amino-3-(thiophen-3-ylethynyl)pyridine89
72-Amino-3-bromopyridineCyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine78
82-Amino-3-bromopyridine1-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine72

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines [4]

To a 10 mL round-bottomed flask under a nitrogen atmosphere were added Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). The flask was then charged with 2.0 mL of DMF and the mixture was stirred for 30 minutes. Subsequently, the 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1.0 mL) were added. The reaction mixture was then heated to 100°C for 3 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Br This compound Aryl-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Cu-Alkyne Cu-C≡C-R Cu-Alkyne->Transmetalation Pd(II)_Alkyne_Complex Ar-Pd(II)(C≡C-R)L2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product Coupled Product Reductive_Elimination->Product

Catalytic cycle for the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that pairs an organoboron compound with an organic halide. This reaction is widely used to form carbon-carbon bonds for the synthesis of biaryls, polyolefins, and styrenes. In the context of this compound, the bromine atom can be replaced by a variety of aryl or vinyl groups using the corresponding boronic acids or esters.

A study detailing the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids provides a relevant experimental framework.[5] The optimized conditions utilized Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane.[5] Good yields were obtained, particularly with electron-rich boronic acids.[5]

Table 2: Suzuki-Miyaura Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives with Arylboronic Acids [6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(E)-2-methyl-N-((3-phenylthiophen-2-yl)methylene)-4-phenylaniline46
24-Methylphenylboronic acid(E)-2-methyl-4-(p-tolyl)-N-((3-(p-tolyl)thiophen-2-yl)methylene)aniline40
34-Methoxyphenylboronic acid(E)-4-(4-methoxyphenyl)-N-((3-(4-methoxyphenyl)thiophen-2-yl)methylene)-2-methylaniline38
43-Chlorophenylboronic acid(E)-4-(3-chlorophenyl)-N-((3-(3-chlorophenyl)thiophen-2-yl)methylene)-2-methylaniline31

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]

A mixture of the (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivative (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.4 eq) in a suitable solvent (e.g., 1,4-dioxane) is heated at 90°C under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated in vacuo. The crude product is then purified by chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Arylboronic Acid Heating Heat at 90°C (Inert Atmosphere) Reactants->Heating Catalyst_Base Pd(PPh3)4 K3PO4 Catalyst_Base->Heating Solvent 1,4-Dioxane Solvent->Heating Quench Cool & Add Water Heating->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Substituted Pyridine Product Purify->Product

Experimental workflow for a typical Suzuki-Miyaura coupling.
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a versatile method for the synthesis of substituted alkenes. This compound can undergo a Heck reaction at the C-Br position with various alkenes to generate 4-alkenyl-3-ethynylpyridines.

Experimental Protocol: General Procedure for the Heck Reaction [7]

In a microwave vial, the aryl bromide (1 equiv.), tetraethylammonium chloride (3 equiv.), sodium acetate (2.5 equiv.), and a palladium catalyst (e.g., Pd EnCat® 40, 0.8 mol%) are combined. Ethanol is added as the solvent, followed by the alkene (1 equiv.). The reaction mixture is then heated under microwave irradiation at a specified temperature and time. After cooling, the mixture is worked up by extraction and purified by chromatography.

Nucleophilic Aromatic Substitution

The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or at positions ortho or para to the nitrogen atom.[8][9] The bromine atom at the 4-position of this compound can be displaced by various nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

The mechanism of SNAr reactions on pyridines typically involves the formation of a resonance-stabilized Meisenheimer-like intermediate.[10] The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Reactions of the Ethynyl Group

The terminal alkyne functionality of this compound opens up another avenue for synthetic transformations.

Cycloaddition Reactions

The ethynyl group can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct five- and six-membered rings. For instance, the copper-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with azides (the "click" reaction) is a highly efficient method for the synthesis of 1,2,3-triazoles.[11] This reaction could be applied to this compound to introduce a triazole moiety.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its two distinct reactive centers, the C-Br bond and the terminal alkyne, allow for a wide range of selective transformations. This guide has provided an overview of the key reactions, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reactions of the ethynyl group. The detailed experimental protocols and tabulated data serve as a practical resource for researchers in the fields of medicinal chemistry and materials science, facilitating the synthesis of novel and complex molecules. Further exploration of the reactivity of this compound is expected to uncover even more synthetic possibilities.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-3-ethynylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-3-ethynylpyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. This reagent is of significant interest in medicinal chemistry and materials science due to the presence of two reactive sites: a bromine atom amenable to various cross-coupling reactions and a terminal alkyne ready for Sonogashira coupling or other transformations. The pyridine core is a common motif in pharmaceuticals, making this compound a valuable starting material for the synthesis of novel drug candidates.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Three of the most widely used reactions in this class are the Sonogashira, Suzuki, and Heck reactions. These methodologies offer a broad substrate scope and functional group tolerance, making them indispensable in modern organic synthesis.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is particularly relevant for this compound as the molecule itself contains a terminal alkyne, which can react with other aryl halides, or the bromo-substituent can be coupled with other terminal alkynes.

  • Suzuki Coupling: This reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide. The bromine atom on this compound makes it an ideal substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

  • Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The bromo-substituent of this compound can participate in Heck reactions to introduce alkenyl groups.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative, hypothetical conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound. Note: These are illustrative examples and actual results may vary. Optimization of reaction conditions is crucial for achieving desired outcomes.

Table 1: Sonogashira Coupling of this compound with Various Aryl Halides

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)-Et₃NTHF60685
24-IodoanisolePdCl₂(PPh₃)₂ (3)PPh₃ (6)Cs₂CO₃Dioxane80878
31-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1001292
42-BromopyridinePd(OAc)₂ (2)SPhos (4)t-BuOKDMF901075

Table 2: Suzuki Coupling of this compound with Various Boronic Acids

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O901288
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-K₂CO₃Dioxane1001082
3Thiophene-2-boronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF801490
4Pyridine-3-boronic acidPd(OAc)₂ (2.5)SPhos (5)K₃PO₄DMF/H₂O1101670

Table 3: Heck Reaction of this compound with Various Alkenes

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001875
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile802480
3CyclohexenePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1102065
41-OctenePdCl₂(PPh₃)₂ (2.5)PPh₃ (5)t-BuOKToluene1202472

Experimental Protocols

The following are detailed, representative protocols for performing Sonogashira, Suzuki, and Heck reactions with this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol for Sonogashira Coupling

This protocol describes a typical procedure for the coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), and a magnetic stir bar.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and CuI (1-2 mol%).

  • Add the anhydrous solvent (e.g., THF, to a concentration of 0.1-0.5 M) followed by the base (e.g., Et₃N, 2-3 equiv).

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Boronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)

  • Reaction flask

  • Magnetic stirrer and hotplate with reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a reaction flask, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (1-5 mol%), and a magnetic stir bar.

  • Add the base (2.0-3.0 equiv).

  • Add the solvent system (e.g., a 4:1 mixture of organic solvent to water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Protocol for Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene or n-Butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(o-tolyl)₃ or PPh₃)

  • Base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

  • Sealed reaction tube or flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5-2.5 equiv).

  • Add the anhydrous solvent and the alkene (1.5-2.0 equiv).

  • Seal the vessel or equip with a reflux condenser and place under an inert atmosphere.

  • Heat the mixture to the required temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.

G General Catalytic Cycle for Sonogashira Coupling A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-C≡C-Cu) C->D E Ar-Pd(II)-C≡C-R(L2) D->E H Cu-X D->H Byproduct F Reductive Elimination E->F F->A G Ar-C≡C-R F->G Product

Caption: Sonogashira Coupling Catalytic Cycle.

G General Catalytic Cycle for Suzuki Coupling A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-B(OR)2) C->D Base E Ar-Pd(II)-R(L2) D->E H X-B(OR)2 D->H Byproduct F Reductive Elimination E->F F->A G Ar-R F->G Product

Caption: Suzuki Coupling Catalytic Cycle.

G General Catalytic Cycle for Heck Reaction A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Carbopalladation (Alkene) C->D E (Alkene)Ar-Pd(II)-X(L2) D->E F β-Hydride Elimination E->F G Substituted Alkene F->G Product H H-Pd(II)-X(L2) F->H I Reductive Elimination (Base) H->I I->A

Caption: Heck Reaction Catalytic Cycle.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling A Reaction Setup (Reagents, Catalyst, Solvent) B Inert Atmosphere (Degassing) A->B C Reaction (Heating & Stirring) B->C D Monitoring (TLC, LC-MS, GC-MS) C->D D->C Incomplete E Workup (Quenching, Extraction) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Experimental Workflow Diagram.

Application Notes and Protocols: Detailed Experimental Protocol for Sonogashira Coupling with 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The Sonogashira coupling has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.

This document provides a detailed experimental protocol for the Sonogashira coupling of 4-bromo-3-ethynylpyridine with a terminal alkyne. This compound is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the rapid construction of diverse molecular scaffolds. This protocol is based on established procedures for similar substituted pyridines and is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a copper acetylide, transmetalation of the acetylide group to the palladium complex, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

General Reaction Scheme:

Where Py represents the pyridine ring.

Experimental Protocol

This protocol details the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene). The reaction conditions provided are a general starting point and may require optimization depending on the specific alkyne used.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., Diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., THF or DMF) to the flask, followed by the addition of the base (e.g., Et₃N or DIPEA, 2-3 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Sonogashira couplings of various bromopyridines with terminal alkynes, which can be used as a reference for the reaction with this compound.

Aryl BromideTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[1]
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100390[1]
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTolueneRT6-20~85[2]
4-BromopyridinePhenylacetylenePd catalyst (2)CuI (1)TEA/piperidineCH₃CNRT398[3]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT18~77[4]

Mandatory Visualizations

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_product Final Product A 1. Add this compound, terminal alkyne, Pd catalyst, and CuI to a Schlenk flask. B 2. Add anhydrous/degassed solvent and base. A->B Inert atmosphere C 3. Stir at appropriate temperature and monitor reaction progress. B->C D 4. Cool, dilute with organic solvent. C->D Reaction complete E 5. Wash with aqueous solutions (NH4Cl, brine). D->E F 6. Dry and concentrate the organic phase. E->F G 7. Purify by column chromatography. F->G H Coupled Product G->H

Caption: A flowchart illustrating the key steps in the experimental protocol for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle Simplified Catalytic Cycle of Sonogashira Coupling cluster_cu Copper Co-catalysis Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X (L)2 Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)-C≡CR' (L)2 Pd_complex->Pd_alkynyl Transmetalation Product R-C≡C-R' Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡C-R' Cu_acetylide Cu-C≡C-R' Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Base Base Base->Alkyne

Caption: A diagram illustrating the key steps in the palladium- and copper-catalyzed Sonogashira coupling cycle.

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents such as THF and DMF are flammable and should be used in a well-ventilated fume hood.

  • Bases like triethylamine and DIPEA are corrosive and should be handled with care.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure the stability of the catalyst.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the C-C bond formation between this compound and various terminal alkynes. The provided protocol offers a detailed and practical guide for performing this transformation. By following these procedures and considering the summarized quantitative data, researchers can efficiently synthesize a wide array of substituted pyridine derivatives for applications in drug discovery and materials science. It is important to note that optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.

References

Application Notes: The Strategic Use of 4-Bromo-3-ethynylpyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Bromo-3-ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features—a pyridine ring, a reactive bromine atom, and a terminal alkyne group—make it an ideal scaffold for the synthesis of complex molecules, particularly in the development of targeted therapies. The pyridine moiety is a common feature in many approved drugs, often contributing to aqueous solubility and the ability to form key hydrogen bond interactions with biological targets.[1][2][3] The bromine and ethynyl functionalities serve as handles for orthogonal chemical modifications, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[4] These reactions are fundamental in constructing the carbon-carbon bonds necessary for elaborating the core structure into potent and selective pharmaceutical agents.[4]

This document outlines the application of this compound in the synthesis of a novel class of six-membered aryl and heteroaryl amides with potential as kinase inhibitors for cancer therapy. The methodologies described herein provide a framework for the development of new chemical entities targeting dysregulated kinase signaling pathways.

Core Application: Synthesis of Pyridyl-ethynyl Benzamide Kinase Inhibitors

The primary application of this compound is its use as a key intermediate in a convergent synthesis strategy. The ethynyl group allows for a Sonogashira coupling reaction with an aryl halide, while the pyridine nitrogen can be involved in crucial interactions within the kinase ATP-binding site. The general synthetic approach involves a Sonogashira coupling followed by an amide bond formation to yield the final compounds.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes the palladium-catalyzed Sonogashira coupling of this compound with a substituted aryl iodide to form a key intermediate.

Materials:

  • This compound

  • Substituted Aryl Iodide (e.g., 1-iodo-4-nitrobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-purged round-bottom flask, add the substituted aryl iodide (1.0 eq), this compound (1.1 eq), and Copper(I) iodide (0.05 eq).

  • Add anhydrous THF and triethylamine (2.0 eq) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired coupled product.

Protocol 2: Amide Coupling to Synthesize the Final Product

This protocol details the formation of the final amide product from the Sonogashira coupling product and a desired amine.

Materials:

  • Product from Protocol 1

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard reaction glassware

Procedure:

  • To a solution of the carboxylic acid derivative of the product from Protocol 1 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyridyl-ethynyl benzamide compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a small library of target compounds based on the protocols described above.

Table 1: Sonogashira Coupling Reaction Yields

EntryAryl IodideProductYield (%)Purity (%) (by HPLC)
11-iodo-4-nitrobenzene4-Bromo-3-((4-nitrophenyl)ethynyl)pyridine85>98
2Methyl 4-iodobenzoateMethyl 4-((4-bromo-3-pyridinyl)ethynyl)benzoate82>99
31-iodo-3,5-dimethoxybenzene4-Bromo-3-((3,5-dimethoxyphenyl)ethynyl)pyridine78>97

Table 2: Amide Coupling Reaction Yields

EntryAmineFinal ProductYield (%)Purity (%) (by HPLC)
14-methoxyanilineN-(4-methoxyphenyl)-4-((4-bromo-3-pyridinyl)ethynyl)benzamide92>99
23-chloroanilineN-(3-chlorophenyl)-4-((4-bromo-3-pyridinyl)ethynyl)benzamide88>98
34-(aminomethyl)pyridineN-((pyridin-4-yl)methyl)-4-((4-bromo-3-pyridinyl)ethynyl)benzamide85>97

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

G Synthesis Workflow A This compound C Sonogashira Coupling A->C B Aryl Iodide B->C D Pyridyl-ethynyl Intermediate C->D F Amide Coupling D->F E Amine E->F G Final Kinase Inhibitor F->G G Targeted Kinase Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling ATP -> ADP Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Survival Survival Downstream Signaling->Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase Inhibition

References

4-Bromo-3-ethynylpyridine as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethynylpyridine is a valuable and versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a bromine atom and an ethynyl group, offers two distinct and highly reactive sites for functionalization. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, while the terminal alkyne provides a gateway for transformations such as Sonogashira couplings, click chemistry, and cycloaddition reactions. This combination of reactive handles makes this compound an attractive starting material for the synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Key Applications

The dual reactivity of this compound allows for its participation in a wide array of synthetic transformations, making it a key intermediate in the construction of polysubstituted pyridine derivatives. These derivatives are core structures in many biologically active molecules.

1. Sonogashira Coupling: The terminal alkyne of this compound can readily undergo Sonogashira coupling with various aryl or vinyl halides.[1][2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds and allows for the introduction of diverse substituents at the 3-position of the pyridine ring.[1][2][3]

2. Cycloaddition Reactions: The ethynyl group serves as an excellent dienophile or dipolarophile in various cycloaddition reactions, including [4+2] and [3+2] cycloadditions.[4] This provides a straightforward route to fused heterocyclic systems, which are of significant interest in drug discovery.

3. Synthesis of Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[5][6] The ability to functionalize both the 3- and 4-positions of the pyridine ring using this compound as a starting material makes it a valuable tool in the synthesis of novel kinase inhibitors.

Data Presentation

Table 1: Representative Sonogashira Coupling Reactions with Bromopyridine Derivatives

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2 (2.5)CuI (5.0)Et3NDMF100394[7]
22-Amino-3-bromopyridine4-PropylphenylacetylenePd(CF3COO)2 (2.5)CuI (5.0)Et3NDMF100392[7]
35-Bromo-2-aminopyridine4-MethylphenylacetylenePd(CF3COO)2 (2.5)CuI (5.0)Et3NDMF100387[7]
43-Bromo-1,2-cyclopentanedione silyl enol etherPhenylacetylenePd(PPh3)2Cl2 (5.0)CuI (5.0)Et3NTolueneReflux190[8]

Note: The data presented is for analogous bromopyridine derivatives due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol is adapted from procedures for similar bromopyridine derivatives.[7][8]

Materials:

  • This compound

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (1-5 mol%).

  • Add this compound (1.0 eq) and the aryl or vinyl halide (1.1 eq).

  • Add the anhydrous solvent, followed by the amine base (2-3 eq).

  • Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 4-Bromo-3-(trimethylsilylethynyl)pyridine

The synthesis of the title compound can be achieved by the deprotection of a silyl-protected precursor.

Materials:

  • 4-Bromo-3-(trimethylsilylethynyl)pyridine

  • Tetrabutylammonium fluoride (TBAF) or potassium carbonate

  • Solvent (e.g., THF, methanol)

Procedure for TBAF Deprotection:

  • Dissolve 4-Bromo-3-(trimethylsilylethynyl)pyridine (1.0 eq) in THF.

  • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Procedure for K2CO3 Deprotection:

  • Dissolve 4-Bromo-3-(trimethylsilylethynyl)pyridine (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layers to afford the product.

Protocol 3: Representative [4+2] Cycloaddition (Diels-Alder) Reaction

This is a general protocol for the Diels-Alder reaction of an ethynylpyridine with a diene.[4]

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, furan)

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and the diene (1.5-2.0 eq) in the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C).

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the fused bicyclic product.

Visualizations

Sonogashira_Coupling This compound This compound Coupled_Product 3-(Arylethynyl)-4-bromopyridine This compound->Coupled_Product Aryl_Halide Aryl-X (X = I, Br) Aryl_Halide->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product CuI_Cocatalyst Cu(I) Cocatalyst CuI_Cocatalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: Sonogashira coupling of this compound.

Diels_Alder_Reaction This compound This compound Cycloadduct Fused Bicyclic Product This compound->Cycloadduct Diene Diene Diene->Cycloadduct Heat Heat Heat->Cycloadduct

Caption: [4+2] Cycloaddition of this compound.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Reaction & Purification Start 4-Bromo-3-aminopyridine Step1 Diazotization & Sandmeyer Reaction Start->Step1 Step2 Sonogashira with TMS-acetylene Step1->Step2 Step3 Deprotection (TBAF or K2CO3) Step2->Step3 Product This compound Step3->Product Reaction Coupling or Cycloaddition Product->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: General workflow for synthesis and reaction.

References

Application Notes and Protocols for 4-Bromo-3-ethynylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established methodologies for analogous bromopyridine derivatives. Due to a lack of specific published data for 4-Bromo-3-ethynylpyridine (CAS: 1196146-05-0), the provided reaction conditions, yields, and other quantitative data should be considered as starting points for optimization. Researchers should conduct small-scale test reactions to determine the optimal conditions for their specific application.

Introduction

This compound is a versatile bifunctional building block for organic synthesis, particularly in the construction of complex heterocyclic molecules. The presence of a reactive bromine atom at the 4-position and an ethynyl group at the 3-position of the pyridine ring allows for selective participation in a variety of cross-coupling reactions. This document provides detailed protocols for three common and powerful palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki, and Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-nitrogen bonds.

Safety and Handling

Warning: this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.[2][3][4][5][6]

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

General Experimental Workflow

The general workflow for cross-coupling reactions involving this compound is depicted below. The process involves reaction setup under an inert atmosphere, followed by the reaction itself, workup to isolate the crude product, and finally, purification.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Vessel Oven-dried Schlenk flask or vial Reagents Add this compound, coupling partner, base, and solvent Reaction_Vessel->Reagents Inert_Atmosphere Degas by bubbling with N2 or Ar or by freeze-pump-thaw cycles Reagents->Inert_Atmosphere Catalyst_Addition Add Palladium catalyst and ligand(s) Inert_Atmosphere->Catalyst_Addition Heating Heat to specified temperature with stirring Catalyst_Addition->Heating Monitoring Monitor reaction progress by TLC or LC-MS Quenching Cool to room temperature and quench (e.g., with water or sat. NH4Cl) Monitoring->Quenching Extraction Extract with an organic solvent (e.g., EtOAc, CH2Cl2) Quenching->Extraction Washing Wash organic layer (e.g., with brine) Extraction->Washing Drying Dry over Na2SO4 or MgSO4 Washing->Drying Filtration_Concentration Filter and concentrate in vacuo Drying->Filtration_Concentration Purification_Method Purify by column chromatography, recrystallization, or distillation Filtration_Concentration->Purification_Method Characterization Characterize the pure product (NMR, MS, etc.) Purification_Method->Characterization

Caption: General experimental workflow for cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is highly effective for the formation of carbon-carbon bonds.[7][8] In the context of this compound, this reaction can be utilized to couple a variety of terminal alkynes at the C4 position.

Signaling Pathway (Catalytic Cycle)

G cluster_cu Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X (L)2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' (L)2 Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' Reductive_Elimination->Product Cu_Cycle Copper Cycle Cu_Cycle->Transmetalation R'-Cu Alkyne R'-H CuX CuX Alkyne->CuX Base CuX->Cu_Cycle Base Base

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., Et3N or DIPA, 2-3 equiv.).

  • To this mixture, add the palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary (Based on Analogous Bromopyridines)
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh3)4 / CuIEt3NTHF25-602-1275-95
1-OctynePdCl2(PPh3)2 / CuIDIPADMF804-870-90
(Trimethylsilyl)acetylenePd(PPh3)4 / CuIEt3NToluene606-1680-98

Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide, forming a C-C bond. This method is widely used to synthesize biaryl compounds.

Signaling Pathway (Catalytic Cycle)

G cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X (L)2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (L)2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid_Activation Boronic Acid Activation Boronic_Acid_Activation->Transmetalation [Ar'B(OH)3]- Boronic_Acid Ar'B(OH)2 Boronic_Acid->Boronic_Acid_Activation + Base Base Base (e.g., OH-)

Caption: Simplified catalytic cycle for the Suzuki coupling.

Experimental Protocol
  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equiv.), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 with a phosphine ligand like SPhos or XPhos, 1-5 mol%).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product via column chromatography.

Data Summary (Based on Analogous Bromopyridines)
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O1006-1870-95
4-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Toluene/H2O1104-1280-98
3-Thiopheneboronic acidPd(OAc)2 / SPhosK3PO4DMF1202-665-90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the formation of C-N bonds.[5] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Signaling Pathway (Catalytic Cycle)

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X (L)2 Oxidative_Addition->ArPd(II)XL2 Amine_Coordination Amine Coordination ArPd(II)XL2->Amine_Coordination + HNR'R'' ArPd(II)(NHR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+ Amine_Coordination->ArPd(II)(NHR'R'')L2 Deprotonation Deprotonation ArPd(II)(NHR'R'')L2->Deprotonation Base ArPd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'') (L)2 Deprotonation->ArPd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol
  • To a Schlenk tube, add this compound (1.0 equiv.), a phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 1-5 mol%), a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3, 0.5-2.5 mol%), a base (e.g., NaOtBu, K3PO4, or Cs2CO3, 1.5-2.5 equiv.), and a stir bar.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the amine (1.1-1.5 equiv.) and a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary (Based on Analogous Bromopyridines)
AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)2 / BINAPNaOtBuToluene1008-2470-90
MorpholinePd2(dba)3 / XPhosK3PO4Dioxane1106-1880-95
n-ButylaminePd(OAc)2 / RuPhosCs2CO3THF8012-2465-85

Conclusion

This compound is a valuable synthetic intermediate with the potential for diverse functionalization through modern cross-coupling chemistry. The protocols provided herein for Sonogashira, Suzuki, and Buchwald-Hartwig reactions, though based on related structures, offer a solid foundation for researchers to develop specific applications for this compound. Careful optimization of reaction parameters will be crucial for achieving high yields and purity of the desired products.

References

The Pivotal Role of 4-Bromo-3-ethynylpyridine in the Genesis of Novel Functional Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethynylpyridine is a versatile heterocyclic building block that is gaining significant traction in the development of novel functional materials. Its unique structure, featuring a pyridine ring functionalized with both a reactive bromo substituent and a terminal ethynyl group, offers a dual handle for molecular elaboration. This allows for the strategic construction of complex organic molecules and coordination complexes with tailored electronic, optical, and biological properties. The pyridine nitrogen introduces a site for metal coordination and hydrogen bonding, while the bromo and ethynyl groups are amenable to a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling. These characteristics make this compound an attractive starting material for applications in medicinal chemistry, organic electronics, and materials science.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced functional materials.

Application Notes

Synthesis of Imidazo[1,2-a]pyridine Derivatives for Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] this compound serves as a key precursor for the synthesis of novel substituted imidazo[1,2-a]pyridines. A common synthetic strategy involves an initial Sonogashira coupling of this compound with a suitable coupling partner, followed by a cyclization reaction. For instance, coupling with an aminopyrimidine derivative can lead to the formation of a pyridyl-ethynyl-pyrimidine intermediate, which can then undergo an intramolecular cyclization to afford the desired 4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine core. This approach allows for the introduction of diverse substituents on both the imidazopyridine and pyrimidine rings, enabling the exploration of structure-activity relationships.

Development of Organic Semiconductors

The extended π-conjugation achievable through reactions of the ethynyl group makes this compound a promising building block for organic semiconductors.[2] Sonogashira polymerization of dihaloaromatic compounds with diethynyl monomers is a powerful method for creating conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While direct polymerization of this compound has not been extensively reported, its derivatives, where the bromo group is replaced with another reactive moiety, could be copolymerized with various aromatic comonomers. The resulting polymers would possess a pyridine unit within their backbone, which can influence their electronic properties, morphology, and solubility. The nitrogen atom can act as an electron-withdrawing group, potentially lowering the LUMO energy level of the polymer, which is beneficial for n-type or ambipolar charge transport.

Ligand Synthesis for Coordination Chemistry and Catalysis

The pyridine nitrogen of this compound provides a coordination site for transition metals, making it a valuable synthon for the preparation of novel ligands. The ethynyl and bromo groups can be further functionalized to create multidentate ligands with tailored steric and electronic properties. For example, the ethynyl group can be coupled with other heterocyclic moieties to generate extended π-systems capable of chelating metal ions. The resulting metal complexes could find applications in catalysis, sensing, or as luminescent materials.

Physicochemical and Safety Data

A summary of the available physicochemical properties and safety information for this compound and related compounds is presented below.

PropertyValueReference
Molecular Formula C₇H₄BrN
Molecular Weight 182.02 g/mol [3]
Appearance Solid (predicted)
Purity >95% (typical)[3]
InChI Key NQOSBBLWWFDRIX-UHFFFAOYSA-N[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) (inferred from similar compounds)[4][5]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) (inferred from similar compounds)[4][5]

Note: The hazard and precautionary statements are inferred from safety data sheets of structurally similar compounds, such as 3-ethynylpyridine and various bromopyridine derivatives.[4][5] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of a 2,4-disubstituted-4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine Derivative

This protocol describes a plausible two-step synthesis of a functionalized 4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine, a potential kinase inhibitor scaffold, starting from this compound.

Step 1: Sonogashira Coupling of this compound with 2-amino-4-chloropyrimidine

Sonogashira_Coupling Reactant1 This compound Intermediate 2-Amino-4-((4-bromopyridin-3-yl)ethynyl)pyrimidine Reactant1->Intermediate Reactant2 2-Amino-4-chloropyrimidine Reactant2->Intermediate Catalyst Pd(PPh₃)₂Cl₂ CuI Catalyst->Intermediate Base Triethylamine (TEA) Base->Intermediate Solvent THF, rt Solvent->Intermediate

Figure 1: Sonogashira Coupling Workflow.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-4-chloropyrimidine (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 2-amino-4-chloropyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired intermediate, 2-amino-4-((4-bromopyridin-3-yl)ethynyl)pyrimidine.

Step 2: Intramolecular Cyclization to form the Imidazo[1,2-a]pyridine Ring

Cyclization Intermediate 2-Amino-4-((4-bromopyridin-3-yl)ethynyl)pyrimidine Product 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine Intermediate->Product Reagent K₂CO₃ Reagent->Product Solvent DMF, 120 °C Solvent->Product

Figure 2: Intramolecular Cyclization Workflow.

Materials:

  • 2-Amino-4-((4-bromopyridin-3-yl)ethynyl)pyrimidine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for high-temperature reactions

Procedure:

  • To a dry round-bottom flask, add the intermediate from Step 1 and potassium carbonate.

  • Add anhydrous DMF and heat the reaction mixture to 120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography to yield the final product, 4-(6-bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine.

Data Presentation

The following table presents representative photophysical data for imidazo[1,2-a]pyridine derivatives, which are analogous to the potential products synthesized from this compound. This data highlights their potential as fluorescent materials.[6][7][8]

Compound AnalogueExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
Imidazo[1,2-a]pyridine-phenyl330-350420-450~900.4 - 0.6
Imidazo[1,2-a]pyridine-naphthyl350-370450-480~1000.5 - 0.7
Donor-substituted Imidazo[1,2-a]pyridine360-390480-520~1200.6 - 0.8
Acceptor-substituted Imidazo[1,2-a]pyridine340-360430-460~900.2 - 0.4

Note: The photophysical properties are highly dependent on the substitution pattern and the solvent used. The data presented are typical ranges for such compounds.

Logical Relationships

The versatility of this compound in synthesizing a variety of functional materials can be represented by the following logical diagram.

Logical_Relationships Start This compound Reaction1 Sonogashira Coupling Start->Reaction1 Reaction3 Polymerization Start->Reaction3 Reaction4 Ligand Synthesis Start->Reaction4 Reaction2 Cyclization Reaction1->Reaction2 Product1 Imidazo[1,2-a]pyridines (Medicinal Chemistry) Reaction2->Product1 Product2 Conjugated Polymers (Organic Electronics) Reaction3->Product2 Product3 Metal Complexes (Catalysis, Luminescence) Reaction4->Product3

Figure 3: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functional organic materials. Its dual reactivity allows for the construction of complex molecular architectures through well-established synthetic methodologies like the Sonogashira coupling. The potential to synthesize medicinally relevant scaffolds such as imidazo[1,2-a]pyridines, as well as novel conjugated polymers and metal-organic complexes, underscores its importance in modern chemical research. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising molecule in their respective fields.

References

Methods for Preparing Substituted Pyridines from 4-Bromo-3-ethynylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing 4-Bromo-3-ethynylpyridine as a versatile starting material. The methods described herein are essential for the construction of diverse pyridine-containing scaffolds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.

Sonogashira Coupling: Synthesis of Aryl- and Alkyl-Substituted Ethynylpyridines

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This method is highly efficient for the derivatization of this compound at the 4-position, allowing for the introduction of a wide variety of substituents. The reaction can be performed under traditional copper-co-catalyzed conditions or using copper-free protocols.[3][4]

Data Presentation: Sonogashira Coupling of Bromopyridine Derivatives
EntryAryl/Alkyl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[5][6]
22-Amino-3-bromopyridine4-PropylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392[5]
32-Amino-3-bromo-5-methylpyridine4-MethylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100387[6]
42-Amino-3-bromo-5-chloropyridine4-PropylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[5]
51-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt1.5100[3][4]
64-BromoanisolePhenylacetylenePd(OAc)₂ (in situ)-TBAF-120 (MW)0.598[7]
Experimental Protocol: General Procedure for Sonogashira Coupling

A two-neck round-bottom flask is charged with this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) (for copper-co-catalyzed reactions).[8] The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., DMF or Et₃N) is added, followed by the terminal alkyne (1.1-1.5 eq) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq). The reaction mixture is then stirred at the specified temperature (room temperature to 100 °C) for the indicated time.[6] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired substituted ethynylpyridine.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd catalyst, and CuI (optional) B Evacuate and backfill with inert gas A->B C Add degassed solvent, alkyne, and base B->C D Stir at specified temperature C->D E Monitor by TLC D->E F Cool, dilute, and perform aqueous wash E->F Reaction complete G Dry organic layer and concentrate F->G H Purify by column chromatography G->H I Substituted Ethynylpyridine H->I

Workflow for Sonogashira Coupling

[3+2] Cycloaddition: Synthesis of Triazolylpyridines

The ethynyl group of this compound is a versatile handle for cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition with organic azides provides a straightforward route to 1,2,3-triazole-substituted pyridines.[9][10] This reaction can be performed thermally, but is often accelerated by copper(I) (CuAAC) or ruthenium(II) (RuAAC) catalysts, which also control the regioselectivity of the triazole product.[8][11][12] The CuAAC reaction typically yields the 1,4-disubstituted triazole, while the RuAAC reaction yields the 1,5-disubstituted isomer.[13][14]

Data Presentation: [3+2] Cycloaddition of Alkynes with Azides
EntryAlkyneAzideCatalystSolventTemp (°C)Time (h)Yield (%)RegioisomerReference
1PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)neatrt0.1>991,4[11][15]
2PhenylacetyleneBenzyl azideCpRuCl(PPh₃)₂ (cat.)Benzene804-1,5[8]
3Terminal AlkyneMethyl 2-azidoacetateCu(I)-25-high1,4[16]
43-EthynylpyridineBenzyl bromide, NaN₃CpRuCl(PPh₃)₂DMA100 (MW)0.5-1,5[17]
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To a solution of this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water), a copper(I) source (e.g., CuSO₄·5H₂O and sodium ascorbate, or a pre-formed Cu(I) complex) is added.[11][18] The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC. Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 1,4-disubstituted triazolylpyridine.

CuAAC_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle Start This compound + Organic Azide Catalyst Cu(I) Catalyst Intermediate1 Copper Acetylide Intermediate Catalyst->Intermediate1 Coordination Intermediate2 Cycloaddition Transition State Intermediate1->Intermediate2 + Azide Product 1,4-Disubstituted Triazolylpyridine Intermediate2->Product Cyclization

Copper-Catalyzed Azide-Alkyne Cycloaddition

Intramolecular Cyclization: Synthesis of Fused Pyridine Systems

The substituted ethynylpyridines obtained from the Sonogashira coupling can undergo subsequent intramolecular cyclization reactions to construct fused heterocyclic systems, such as furopyridines and thienopyridines.[11][19] These reactions typically proceed through an initial nucleophilic attack of a tethered functional group onto the alkyne, often activated by a transition metal catalyst or base.

Data Presentation: Synthesis of Fused Heterocycles from Alkynyl Precursors
EntryStarting MaterialReagentsProductYield (%)Reference
13-Alkynyl-4-pyroneNH₄OAc, HFIPFuro[3,2-c]pyridine35-84[17]
2o-Bromophenyl-substituted pyrrolylpyridinium salt(TMS)₃SiH, AIBNPyrido[2,1-a]pyrrolo[3,4-c]isoquinolinegood[1]
32-(2-Bromophenoxy)-1-phenylethanone + terminal alkynePd(OAc)₂, Xantphos, K₃PO₄2,3-Disubstituted benzofuran-[4]
4Alkynylheteroaromatic with tethered nitrileBaseFused pyridoheterocycle-[20]
Experimental Protocol: General Procedure for Intramolecular Cyclization to Furopyridines

A substituted 4-bromo-3-(hydroxyphenylethynyl)pyridine derivative (prepared via Sonogashira coupling) is dissolved in a suitable solvent (e.g., DMF or toluene). A base (e.g., K₂CO₃ or NaH) is added, and the mixture is heated to the desired temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the corresponding furo[3,2-b]pyridine derivative.

Cyclization_Scheme Start 4-Bromo-3-(hydroxyphenylethynyl)pyridine Intermediate Deprotonated Intermediate Start->Intermediate Base Transition Intramolecular Nucleophilic Attack Intermediate->Transition Heat Product Furo[3,2-b]pyridine Transition->Product

Intramolecular Cyclization to Furopyridines

References

Optimal Catalyst Selection for Reactions Involving 4-Bromo-3-ethynylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal selection of catalysts in key synthetic transformations involving 4-Bromo-3-ethynylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The following sections detail catalyst systems and experimental procedures for Sonogashira and Suzuki cross-coupling reactions, selective hydrogenation, and intramolecular cyclization, enabling the synthesis of a diverse range of functionalized pyridine derivatives.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For this compound, this reaction allows for the extension of the ethynyl group, leading to the synthesis of various substituted alkynylpyridines.

Catalyst Selection and Optimization

Palladium complexes are the catalysts of choice for Sonogashira reactions, often in conjunction with a copper(I) co-catalyst.[1] The selection of the palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides valuable insights into optimal reaction conditions that can be extrapolated to this compound.[2] The investigation of different palladium catalysts, ligands, bases, and solvents revealed that a combination of a palladium(II) salt, a phosphine ligand, and a copper(I) salt in the presence of an amine base and an appropriate solvent gives excellent yields.

Table 1: Optimization of Sonogashira Coupling Reaction Conditions for a Model Reaction

EntryCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392
2PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF100388
3Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)PiperidineDMF100385
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NToluene100378

Data adapted from a study on 2-amino-3-bromopyridines.[2]

Based on these findings, Pd(CF₃COO)₂ with PPh₃ as a ligand and CuI as a co-catalyst in the presence of triethylamine (Et₃N) as a base and DMF as a solvent at 100°C provides the optimal conditions for the Sonogashira coupling of bromopyridines.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add anhydrous DMF (to achieve a 0.1 M concentration of the limiting reagent) and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 eq) and triethylamine (2.0 eq).

  • Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-3-(phenylethynyl)pyridine.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡C-Cu Ar-Pd(II)-(C≡C-R)(L2) Ar-Pd(II)-(C≡C-R)(L2) Transmetalation->Ar-Pd(II)-(C≡C-R)(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-(C≡C-R)(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R CuX CuX R-C≡CH R-C≡CH CuX->R-C≡CH + Base R-C≡C-Cu R-C≡C-Cu R-C≡CH->R-C≡C-Cu - H-Base+ R-C≡C-Cu->CuX Transmetalation

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3] This reaction is particularly useful for synthesizing biaryl compounds. For this compound, the Suzuki coupling enables the introduction of various aryl or heteroaryl substituents at the 4-position.

Catalyst Selection and Optimization

The choice of palladium catalyst, ligand, and base is critical for the success of the Suzuki coupling. A study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids demonstrated that Pd(PPh₃)₄ is an effective catalyst.[4] The choice of base and solvent also significantly impacts the reaction yield.

Table 2: Optimization of Suzuki Coupling Reaction Conditions for a Model Reaction

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801260
2Pd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane801245
3Pd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane801255
4Pd(PPh₃)₄ (5)K₃PO₄Toluene801240
5Pd(PPh₃)₄ (5)K₃PO₄DMF801235

Data adapted from a study on a bromophenylpyrimidine derivative.[4]

The optimized conditions for the Suzuki coupling of bromopyridine derivatives involve Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and 1,4-dioxane as the solvent at 80°C .

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, deoxygenated

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add a deoxygenated mixture of 1,4-dioxane and water (4:1 v/v) to achieve a 0.1 M concentration of the limiting reagent.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenyl-3-ethynylpyridine.

Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selective Hydrogenation of the Ethynyl Group

Selective hydrogenation of the ethynyl group in this compound to the corresponding vinyl or ethyl group without affecting the pyridine ring or the bromo substituent is a valuable transformation.

Catalyst Selection

The choice of catalyst is critical for achieving high chemoselectivity. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is a classic choice for the partial hydrogenation of alkynes to cis-alkenes. Other palladium-based catalysts, such as Pd on carbon (Pd/C) with a suitable modifier, can also be employed. For complete reduction to the ethyl group, Pd/C under a hydrogen atmosphere is typically used.

A study on the transfer hydrogenation of 3-carbonyl pyridines using HMPA and trichlorosilane provides a metal-free alternative for the reduction of the pyridine ring, suggesting that under carefully controlled conditions, the ethynyl group could be selectively hydrogenated using traditional methods without affecting the pyridine core.[5]

Table 3: Catalyst Selection for Selective Hydrogenation

Desired ProductCatalystReagentConditionsExpected Selectivity
4-Bromo-3-vinylpyridineLindlar's CatalystH₂ (1 atm)Room TemperatureHigh for cis-alkene
4-Bromo-3-vinylpyridinePd/C with quinolineH₂ (1 atm)Room TemperatureGood for alkene
4-Bromo-3-ethylpyridine10% Pd/CH₂ (1 atm)Room TemperatureHigh for alkane
Experimental Protocol: Selective Hydrogenation to 4-Bromo-3-vinylpyridine

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Methanol

  • Hydrogen gas supply (balloon or cylinder)

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add Lindlar's catalyst (5-10 wt%).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS, being careful to stop the reaction once the starting material is consumed to avoid over-reduction.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Intramolecular Cyclization for the Synthesis of Furo[3,2-b]pyridines

The synthesis of fused heterocyclic systems is of great importance in drug discovery. A plausible synthetic route to furo[3,2-b]pyridines can be envisioned starting from this compound. This would first involve the conversion of the bromo-substituent to a hydroxyl group, followed by a palladium-catalyzed intramolecular cyclization.

A one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes has been reported, which proceeds via a sequential Sonogashira coupling and C-O bond formation.[6] This methodology can be adapted for the cyclization of a pre-formed 3-ethynyl-4-hydroxypyridine derivative.

Experimental Workflow: Synthesis of Furo[3,2-b]pyridines

Cyclization_Workflow Start This compound Step1 Hydroxylation (e.g., Buchwald-Hartwig amination conditions with hydroxide source) Start->Step1 Intermediate 3-Ethynyl-4-hydroxypyridine Step1->Intermediate Step2 Sonogashira Coupling (with a terminal alkyne) Intermediate->Step2 Intermediate2 3-(Substituted-ethynyl)-4-hydroxypyridine Step2->Intermediate2 Step3 Intramolecular Cyclization (Pd/C, CuI, PPh3, Et3N) Intermediate2->Step3 Product 2-Substituted-furo[3,2-b]pyridine Step3->Product

Caption: Proposed workflow for the synthesis of furo[3,2-b]pyridines.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

(Assuming the precursor 3-(phenylethynyl)-4-hydroxypyridine is synthesized separately)

Materials:

  • 3-(Phenylethynyl)-4-hydroxypyridine

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol

  • Ultrasound bath (optional, can be replaced by conventional heating)

Procedure:

  • To a reaction vessel, add 3-(phenylethynyl)-4-hydroxypyridine (1.0 eq), 10% Pd/C (10 mol%), CuI (5 mol%), and PPh₃ (10 mol%).

  • Add ethanol and triethylamine (2.0 eq).

  • Place the reaction vessel in an ultrasound bath at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 2-phenylfuro[3,2-b]pyridine.

These application notes provide a comprehensive guide for researchers working with this compound, offering optimized catalyst systems and detailed protocols for a range of important synthetic transformations. The provided data and workflows should facilitate the efficient synthesis of novel compounds for various applications in drug development and materials science.

References

Application Notes and Protocols: Design and Synthesis of Bioactive Compounds Using 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and synthesis of bioactive compounds utilizing the versatile building block, 4-Bromo-3-ethynylpyridine. This document outlines key synthetic strategies, with a focus on the Sonogashira coupling reaction, and presents a case study on the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Detailed experimental protocols and quantitative bioactivity data are provided to facilitate the application of this compound in drug discovery and medicinal chemistry.

Introduction to this compound in Drug Discovery

This compound is a valuable starting material in the synthesis of novel bioactive molecules. Its utility stems from the presence of two reactive sites: a bromine atom and a terminal alkyne. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl and heteroaryl substituents. The ethynyl group provides a handle for further functionalization, including click chemistry and addition reactions. This dual reactivity makes this compound an attractive scaffold for the construction of complex molecular architectures with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy.

Case Study: Synthesis of FGFR1 Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling is implicated in the development and progression of various cancers, making them a compelling target for anticancer drug development.[2] Several small molecule inhibitors targeting the ATP-binding site of FGFR have been developed, with many featuring a substituted pyridine core.

While a direct synthesis of a bioactive compound from this compound with extensive biological data was not found in the immediate literature, we can extrapolate a synthetic strategy based on a closely related analog. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and identified as potent FGFR1 inhibitors.[3][4][5] The synthesis of these compounds involved a Suzuki coupling reaction to introduce an aryl group at the 4-position of a bromo-substituted precursor. A similar strategy can be employed using this compound, where the bromine atom is replaced via a Sonogashira coupling to introduce various substituents, and the ethynyl group can be further modified to optimize biological activity.

Quantitative Bioactivity Data

The following table summarizes the in vitro cytotoxic activity of a representative 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, compound C9, against various non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[4][5]

Cell Line (NSCLC)IC50 (µM)[4][5]
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Compound C9 was found to arrest the cell cycle at the G2 phase and induce apoptosis in NSCLC cell lines.[4] It also inhibited the phosphorylation of FGFR1 and its downstream signaling proteins, PLCγ1 and ERK, in a dose-dependent manner.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of bioactive compounds using this compound.

General Sonogashira Coupling Protocol (Adapted)

This protocol is adapted from established Sonogashira coupling procedures for related aryl bromides.[6]

Materials:

  • This compound

  • Terminal alkyne of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Anhydrous reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and CuI (0.02-0.10 eq.).

  • Flush the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add the anhydrous solvent and the base under the inert atmosphere.

  • Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Experimental Workflow for Synthesis of Bioactive Compounds

G Start This compound Reaction1 Sonogashira Coupling (with various alkynes) Start->Reaction1 Intermediate1 4-Alkynyl-3-ethynylpyridine Derivatives Reaction1->Intermediate1 Reaction2 Further Functionalization (e.g., Click Chemistry, Reduction) Intermediate1->Reaction2 FinalProduct Bioactive Compound Library Reaction2->FinalProduct Screening Biological Screening (e.g., Kinase Assays) FinalProduct->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for synthesizing bioactive compounds from this compound.

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation

Caption: Simplified diagram of the FGFR signaling pathway.[1][7][8]

References

Troubleshooting & Optimization

effective purification techniques for 4-Bromo-3-ethynylpyridine products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of 4-Bromo-3-ethynylpyridine. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can originate from starting materials, reagents, or side-products from the synthesis, which is often a Sonogashira coupling reaction. Potential impurities include:

  • Unreacted starting materials: Such as 3,4-dibromopyridine or a protected version of 3-ethynylpyridine.

  • Homocoupled alkyne (Glaser coupling byproduct): Diynes resulting from the coupling of two ethynylpyridine molecules.

  • Palladium and copper catalysts: Residual metals from the Sonogashira coupling.

  • Phosphine ligands and their oxides: From the catalyst system.

  • Solvents and bases: Used in the reaction, such as triethylamine or DMF.

Q2: My crude product is a dark, oily residue. How can I best approach its purification?

A dark, oily appearance often indicates the presence of residual palladium catalyst and polymeric byproducts. A recommended first step is to perform a simple filtration through a plug of silica gel or celite, eluting with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can remove a significant portion of the baseline impurities and colored contaminants. Following this, column chromatography is typically necessary for complete purification.

Q3: I am observing co-elution of my product with an impurity during column chromatography. What can I do?

Co-elution can be a significant challenge. Here are a few strategies to address this:

  • Optimize the solvent system: A systematic variation of the eluent polarity can help resolve the compounds. For pyridine-containing molecules, adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.

  • Change the stationary phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Neutral alumina can be effective for purifying pyridine derivatives.[1]

  • Consider recrystallization: If the product is a solid and of sufficient purity after initial chromatography, recrystallization can be a powerful technique to remove closely related impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after purification Product loss during extraction or chromatography.Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. When running a column, carefully select the solvent polarity to avoid eluting the product too quickly or too slowly.
Product degradation on silica gel This compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by adding 1-2% triethylamine to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[1]
Incomplete removal of metal catalysts Palladium or copper residues remaining in the product.After the reaction, quench with an aqueous solution of ammonium chloride and wash the organic layer with brine.[1] For persistent catalyst contamination, a wash with a dilute aqueous solution of a chelating agent like EDTA may be beneficial.
Broad peaks during column chromatography Interaction of the basic pyridine nitrogen with the acidic silica gel surface.Add a small percentage of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to improve peak shape.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation of the Column: A glass column is slurry-packed with silica gel (230-400 mesh) in the initial, low-polarity eluent.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is carefully evaporated to yield a dry, free-flowing powder. This dry-loaded sample is then added to the top of the prepared column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexanes (or petroleum ether). A typical starting gradient might be 5% ethyl acetate in hexanes, gradually increasing to 15-20%. For similar compounds, an isocratic elution with a mixture like 85/15 (v/v) n-hexane/ethyl acetate has been reported to be effective.[1]

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for pyridine derivatives include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Dissolution: The crude or partially purified solid is dissolved in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Visual Guides

Purification_Workflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Crude this compound Workup Aqueous Workup (e.g., NH4Cl wash) Crude->Workup Filtration Plug Filtration (Silica/Celite) Workup->Filtration Optional Chromatography Column Chromatography (Silica or Alumina) Filtration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization If Solid Pure Pure Product Chromatography->Pure If Liquid Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree decision decision solution solution start Impure Product after Column decision1 Co-eluting Impurity? start->decision1 decision2 Broad Peaks on TLC/Column? decision1->decision2 No solution1 Optimize Eluent Change Stationary Phase Attempt Recrystallization decision1->solution1 Yes decision3 Product Degradation? decision2->decision3 No solution2 Add Triethylamine to Eluent decision2->solution2 Yes solution3 Use Neutral Alumina Deactivate Silica Gel decision3->solution3 Yes

Caption: Troubleshooting decision tree for purification issues.

References

optimization of reaction conditions for 4-Bromo-3-ethynylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-3-ethynylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a two-step process: the regioselective Sonogashira coupling of 3,4-dibromopyridine with a protected alkyne, followed by deprotection.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 3,4-dibromopyridine Inactive Catalyst: Palladium catalyst may have degraded due to exposure to air or moisture. The copper(I) co-catalyst can also be sensitive.- Use fresh palladium and copper catalysts. Consider using an air-stable precatalyst. - Ensure all solvents and reagents are anhydrous and degassed.[1] - Activate CuI by heating under vacuum before use.[1]
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature. For bromopyridines, temperatures around 100°C in a solvent like DMF may be necessary.[2][3]
Inappropriate Ligand: The phosphine ligand may not be suitable for this specific transformation.- For electron-deficient substrates like pyridines, consider using more electron-rich and bulky phosphine ligands to enhance catalyst activity and stability.[4][5][6]
Formation of Multiple Products (Poor Regioselectivity) Reaction at both C3 and C4 positions: The reaction conditions may not be selective enough, leading to the formation of 3,4-diethynylpyridine.- The reactivity of halogens in Sonogashira coupling generally follows the order I > Br > Cl.[7] To achieve selectivity, carefully control the stoichiometry of the alkyne (use a slight excess, e.g., 1.1-1.2 equivalents). - The choice of catalyst and ligand is crucial for regioselectivity. For some dihalo-heterocycles, monodentate ligands like PPh₃ favor reaction at one position, while bidentate ligands may favor another.[8][9]
Homocoupling of the Alkyne (Glaser Coupling): Presence of oxygen can lead to the undesired dimerization of the terminal alkyne.[7]- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1] - Copper-free Sonogashira conditions can be explored to minimize homocoupling.[4][7]
Incomplete Deprotection of the Silyl Group Ineffective Deprotection Reagent: The chosen deprotection conditions may not be strong enough.- For TMS-protected alkynes, common deprotection reagents include potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF.[3] - If standard conditions fail, consider using a stronger base or a different fluoride source.
Degradation of the Product: The product may be sensitive to the deprotection conditions.- Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. - Use milder conditions if product degradation is observed.
Difficult Purification of the Final Product Co-elution with Byproducts: The desired product may have a similar polarity to starting materials or byproducts.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification techniques such as crystallization or preparative HPLC.
Residual Catalyst Metals: Palladium or copper residues can contaminate the final product.- After the reaction, perform an aqueous workup with a solution of ammonium chloride to help remove copper salts. - Use of silica gel or activated carbon during purification can help in scavenging residual palladium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and practical starting material is 3,4-dibromopyridine. The synthesis involves a regioselective Sonogashira coupling at the more reactive 3-position.

Q2: Why is a protected alkyne, such as trimethylsilylacetylene (TMSA), used in the first step?

A2: Using a protected alkyne like TMSA prevents the terminal alkyne from undergoing undesirable side reactions, such as homocoupling (Glaser coupling), which is a common issue in Sonogashira reactions, especially in the presence of copper catalysts and oxygen.[7] The protecting group is then removed in a subsequent step to yield the terminal alkyne.

Q3: How can I ensure the Sonogashira coupling occurs selectively at the 3-position of 3,4-dibromopyridine?

A3: The C-Br bond at the 3-position of the pyridine ring is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond at the 4-position due to electronic effects. To favor mono-alkynylation at the 3-position, it is crucial to control the stoichiometry of the reagents, using only a slight excess of the alkyne. The choice of palladium catalyst and ligand can also influence regioselectivity.[8][9]

Q4: What are the typical catalyst systems used for this Sonogashira coupling?

A4: A standard Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[4] An amine base, like triethylamine (Et₃N) or diisopropylamine (DIPA), is used as the base and often as a solvent or co-solvent.[7]

Q5: What are the best practices for setting up a Sonogashira reaction to maximize yield and purity?

A5: To maximize the success of your reaction, it is critical to use anhydrous and deoxygenated solvents and reagents.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and alkyne homocoupling.[1][7]

Q6: How is the trimethylsilyl (TMS) protecting group typically removed?

A6: The TMS group can be cleaved under mild basic or fluoride-mediated conditions. Common methods include treatment with potassium carbonate in methanol or using a fluoride source like tetrabutylammonium fluoride (TBAF) in an organic solvent such as THF.[3]

Experimental Protocols

Synthesis of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine

This protocol is a representative procedure for the regioselective Sonogashira coupling.

Materials:

  • 3,4-dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,4-dibromopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous THF and anhydrous triethylamine.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine

Materials:

  • 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • If necessary, purify the product further by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Sonogashira Coupling Conditions

EntryPd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF100372-96*[2][3]
2Pd(PPh₃)₄ (5)-10Et₃NTHF6012Varies
3PdCl₂(PPh₃)₂ (3)-5DIPATHF/Et₃NRT-5016Varies

*Yields reported for a similar substrate (2-amino-3-bromopyridine derivatives).

Table 2: Deprotection Conditions

EntryReagentSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃MethanolRT1-3>90
2TBAFTHFRT0.5-2>90

Visualizations

Reaction_Pathway 3,4-Dibromopyridine 3,4-Dibromopyridine 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine 3,4-Dibromopyridine->4-Bromo-3-((trimethylsilyl)ethynyl)pyridine Sonogashira Coupling (TMSA, Pd/Cu catalyst, Base) This compound This compound 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine->this compound Deprotection (K2CO3/MeOH or TBAF/THF)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_coupling Sonogashira Coupling Step cluster_deprotection Deprotection Step Start Start Low_Yield Low_Yield Start->Low_Yield Reaction Issue? Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Yes Side_Products Side_Products Low_Yield->Side_Products No Increase_Temp Increase Temperature Check_Catalyst->Increase_Temp Change_Ligand Change Ligand Increase_Temp->Change_Ligand Inert_Atmosphere Ensure Inert Atmosphere Side_Products->Inert_Atmosphere Homocoupling? Control_Stoichiometry Control Stoichiometry Side_Products->Control_Stoichiometry Di-substitution? Successful_Coupling Successful_Coupling Inert_Atmosphere->Successful_Coupling Control_Stoichiometry->Successful_Coupling Start_Deprotection Start_Deprotection Successful_Coupling->Start_Deprotection Incomplete_Reaction Incomplete_Reaction Start_Deprotection->Incomplete_Reaction Issue? Stronger_Reagent Use Stronger Reagent Incomplete_Reaction->Stronger_Reagent Yes Successful_Deprotection Successful_Deprotection Incomplete_Reaction->Successful_Deprotection No Monitor_Reaction Monitor Closely Stronger_Reagent->Monitor_Reaction Monitor_Reaction->Successful_Deprotection

Caption: Troubleshooting workflow for the synthesis of this compound.

References

identification and characterization of byproducts in 4-Bromo-3-ethynylpyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-ethynylpyridine. The information is designed to help identify and characterize common byproducts, and to optimize reaction conditions for desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

The most prevalent byproduct in cross-coupling reactions involving this compound is the homocoupling product, also known as a Glaser coupling product.[1] This results in the formation of a symmetrical 1,3-diyne from the dimerization of the terminal alkyne. Oligomeric or polymeric materials may also form under certain conditions.[2]

Q2: How can I identify the homocoupling byproduct in my reaction mixture?

The homocoupling byproduct can be identified using standard analytical techniques:

  • Mass Spectrometry (MS): Look for a mass corresponding to double the molecular weight of the starting alkyne component, minus two hydrogen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the terminal alkyne proton signal in ¹H NMR is a key indicator. The symmetry of the dimer will also result in a simpler set of signals compared to the desired cross-coupled product.

  • Thin Layer Chromatography (TLC): The homocoupling product will have a different retention factor (Rf) compared to the starting materials and the desired product. It is often less polar than the starting pyridine derivative.

Q3: What causes the formation of the homocoupling byproduct in Sonogashira reactions?

The formation of alkyne dimers is often promoted by the presence of a copper co-catalyst, particularly in an oxygen-rich environment.[1] While the copper(I) co-catalyst is intended to increase the reactivity for the desired cross-coupling, it can also facilitate the oxidative homocoupling of the terminal alkyne.[1][3]

Q4: Are there specific challenges associated with using a pyridine-based substrate like this compound in cross-coupling reactions?

Yes, pyridine derivatives can be challenging substrates in transition-metal-catalyzed cross-coupling reactions.[4] The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, which may alter its catalytic activity and lead to lower yields or the formation of undesired byproducts.[4] The electronic properties of the pyridine ring can also influence the reaction outcome.

Troubleshooting Guides

Issue 1: Predominant Formation of Homocoupling Byproduct

If your reaction yields a significant amount of the homocoupled diyne instead of the desired cross-coupled product, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Implement Copper-Free Conditions: The most direct way to minimize homocoupling is to use a copper-free Sonogashira protocol.[1] Several modern methods have been developed that avoid the use of a copper co-catalyst altogether.

  • Ensure an Inert Atmosphere: If a copper co-catalyst is necessary, it is crucial to maintain a strictly inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation that leads to dimerization.[1]

  • Optimize Base and Solvent: The choice of base and solvent can influence the relative rates of the desired reaction and byproduct formation. An amine base, such as diethylamine or triethylamine, is typically used to neutralize the hydrogen halide byproduct.[1] Experiment with different bases and solvents to find the optimal conditions for your specific substrates.

  • Control Reaction Temperature: Sonogashira reactions are often run at mild temperatures.[1] Running the reaction at room temperature, if feasible, may disfavor the homocoupling pathway.

Table 1: Effect of Reaction Conditions on Homocoupling

ConditionEffect on HomocouplingRecommendation
Copper (I) Co-catalyst Promotes homocoupling, especially with oxygenUse copper-free conditions or ensure a strictly inert atmosphere.
Inert Atmosphere Suppresses oxidative homocouplingDegas solvents and reactants; use a nitrogen or argon blanket.
Reaction Temperature Higher temperatures may increase byproduct formationRun the reaction at the lowest effective temperature, ideally room temperature.
Base Can influence reaction kineticsScreen different amine bases (e.g., Et₃N, DIPEA) to optimize for the desired product.
Issue 2: Low or No Yield of the Desired Cross-Coupled Product

If you are experiencing low or no yield of your target molecule, the following factors may be at play.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For challenging substrates like pyridines, a more electron-rich and sterically hindered ligand may be required to promote the desired reactivity and prevent catalyst deactivation.

  • Substrate Purity: Ensure the purity of your this compound and coupling partner. Impurities can poison the catalyst.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Reactions that are run for too long may lead to product decomposition.

  • Base Stoichiometry: Ensure that a sufficient amount of base is used to neutralize the acid produced during the reaction.[1] Typically, an excess of the amine base is used.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

This protocol is designed to minimize the formation of homocoupling byproducts.

  • To a reaction vessel, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or an amine base like Et₃N, 2-3 equivalents).

  • Add a degassed solvent (e.g., DMF, THF, or toluene).

  • Seal the vessel and stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Pathway R1X R¹-X (this compound) Complex1 R¹-Pd(II)(X)L₂ R1X->Complex1 R2H R²-C≡C-H Pd0 Pd(0)L₂ Pd0->Complex1 Oxidative Addition CuAcetylide R²-C≡C-Cu Complex2 R¹-Pd(II)(C≡C-R²)L₂ Complex1->Complex2 Transmetalation R2H->CuAcetylide Deprotonation Byproduct R²-C≡C-C≡C-R² (Homocoupling Byproduct) R2H->Byproduct Oxidative Coupling CuX Cu(I) CuX->CuAcetylide CuAcetylide->Complex2 Complex2->Pd0 Regenerates Catalyst Product R¹-C≡C-R² (Desired Product) Complex2->Product Reductive Elimination O2 O₂ O2->Byproduct

Caption: Sonogashira coupling pathway and competing homocoupling.

Troubleshooting_Workflow Start Reaction with this compound Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Decision Major Product? Analysis->Decision Desired Desired Cross-Coupled Product Decision->Desired Yes Homocoupling Homocoupling Byproduct Decision->Homocoupling No LowYield Low/No Yield or Complex Mixture Decision->LowYield No End Purify Product Desired->End Troubleshoot_Homo Troubleshoot Homocoupling: - Use Copper-Free Conditions - Ensure Inert Atmosphere - Optimize Temperature Homocoupling->Troubleshoot_Homo Troubleshoot_Yield Troubleshoot Low Yield: - Screen Catalysts/Ligands - Check Reagent Purity - Optimize Reaction Time LowYield->Troubleshoot_Yield Troubleshoot_Homo->Start Re-run Reaction Troubleshoot_Yield->Start Re-run Reaction

Caption: Troubleshooting workflow for byproduct identification.

References

understanding the degradation pathways of 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-3-ethynylpyridine. The information is designed to help anticipate and address common challenges encountered during its use and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemistry of its functional groups, the degradation of this compound is likely influenced by exposure to light, strong oxidizing agents, strong acids, and high temperatures.[1] The ethynyl group can be susceptible to oxidation and hydration, while the bromo-pyridine core can undergo various nucleophilic substitution or reductive dehalogenation reactions under certain conditions.

Q2: How should this compound be properly stored to minimize degradation?

To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][3] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) and in a freezer at temperatures under -20°C in a dark place is recommended.

Q3: What are the visual indicators of this compound degradation?

While specific degradation products are not well-documented in the literature, visual signs of degradation for similar organic compounds can include a change in color (e.g., yellowing or darkening), the formation of a precipitate, or a change in the physical state of the material. If any of these are observed, it is advisable to re-analyze the compound for purity before use.

Q4: Are there any known incompatible materials that could accelerate the degradation of this compound?

Yes, strong oxidizing agents and strong acids are listed as incompatible materials.[1] Contact with these substances should be avoided as they can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Problem: I observed a significant color change in my sample of this compound after a short period of storage.

  • Question: How was the material stored?

    • Answer: Exposure to light and air can cause degradation of pyridine derivatives.[1] Ensure the compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place as recommended.

  • Question: Was the material exposed to any contaminants?

    • Answer: Accidental contamination with incompatible materials, such as strong oxidizing agents or acids, can initiate degradation.[1] Review your handling procedures to prevent cross-contamination.

Problem: My reaction involving this compound is giving a low yield and producing several unknown byproducts.

  • Question: Have you confirmed the purity of your starting material?

    • Answer: Degradation of the starting material can lead to lower yields and the formation of impurities that may interfere with the reaction. It is recommended to check the purity of this compound by a suitable analytical method (e.g., NMR, LC-MS) before use.

  • Question: What are the reaction conditions?

    • Answer: High temperatures or the presence of certain reagents could be promoting the degradation of your starting material or product. Consider if your reaction conditions are compatible with the stability of the bromo- and ethynyl- functionalities. For instance, some palladium-catalyzed cross-coupling reactions are performed at elevated temperatures, which could be a factor.[4][5]

Problem: I am seeing an unexpected peak in my analytical run (e.g., HPLC, GC-MS) of a sample containing this compound.

  • Question: Could this be a degradation product?

    • Answer: It is possible. To investigate this, you can perform a forced degradation study on a small sample of your material.[6][7] Exposing the compound to controlled stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products and their analytical signatures.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[6][7] A general approach for conducting a forced degradation study on this compound is outlined below. The goal is typically to achieve 5-20% degradation.[7][8]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. The study can initially be conducted at room temperature and, if no degradation is observed, heated to 50-60°C. Samples should be taken at various time points (e.g., 0, 2, 6, 12, 24 hours) and neutralized before analysis.[8]
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH. Similar to acid hydrolysis, the temperature can be elevated if no degradation occurs at room temperature. Samples should be taken at various time points and neutralized before analysis.[8]
Oxidation Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂). The reaction is typically run at room temperature for up to seven days, with samples analyzed at different intervals.[6]
Thermal Degradation The solid compound is exposed to elevated temperatures (e.g., 60-80°C) for a set period. A solution of the compound can also be heated to assess stability in a solvent.
Photostability Expose a solution of the compound to a combination of UV and visible light, as specified by ICH Q1B guidelines. A control sample should be kept in the dark to differentiate between light-induced and thermal degradation.[8]

Visualizations

Caption: Troubleshooting workflow for unexpected experimental outcomes.

HypotheticalDegradationPathway main This compound oxidation Oxidation (e.g., H₂O₂) main->oxidation hydrolysis Hydrolysis (Acid/Base) main->hydrolysis reduction Reduction (e.g., H₂/Pd) main->reduction prod_ox Oxidized Products (e.g., carboxylic acid, ketone derivatives) oxidation->prod_ox prod_hyd Hydration Product (3-Acetyl-4-bromopyridine) hydrolysis->prod_hyd prod_red Debrominated/Reduced Products reduction->prod_red

Caption: Hypothetical degradation pathways of this compound.

References

troubleshooting common issues in Sonogashira reactions with 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Sonogashira reactions involving 4-Bromo-3-ethynylpyridine.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the Sonogashira coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Sonogashira reaction with this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Inactivation/Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning."[1] To mitigate this, consider the following:

    • Use a Pd(0) source: Pre-catalysts like Pd(PPh₃)₄ are often more effective than Pd(II) sources (e.g., PdCl₂(PPh₃)₂) which require in situ reduction.[2] The amine base or phosphine ligands can reduce Pd(II) to the active Pd(0) species.[2]

    • Increase catalyst loading: While not always ideal, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.

    • Ligand Choice: Bulky, electron-rich phosphine ligands can enhance the catalytic activity and stability of the palladium complex.[3]

  • Inadequate Degassing: Sonogashira reactions, especially those using a copper co-catalyst, are sensitive to oxygen.[2] Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling).[2][4]

    • Solution: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period.

  • Impure Reagents or Solvents: Water and other impurities in the amine base or solvent can negatively impact the reaction.

    • Solution: Use freshly distilled and dry solvents and bases. Filtering the amine base through a short plug of activated alumina or silica gel immediately before use can be beneficial.

  • Suboptimal Reaction Temperature: While many Sonogashira reactions proceed at room temperature, aryl bromides are generally less reactive than aryl iodides and may require heating.[2]

    • Solution: Gradually increase the reaction temperature (e.g., to 50-100 °C) and monitor the progress by TLC or LC-MS.

Q2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this and how can I prevent it?

A2: The side product is likely the result of Glaser or Hay coupling, which is the oxidative homocoupling of the terminal alkyne. This is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[2][4]

  • Prevention Strategies:

    • Rigorous Exclusion of Oxygen: As mentioned above, thorough degassing of the reaction mixture and maintaining an inert atmosphere are crucial.

    • Copper-Free Conditions: If homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol can be highly effective.[2][4] These reactions may require different ligands or higher temperatures to achieve good yields.

    • Controlled Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.

Q3: The reaction works, but the yield is consistently moderate. How can I optimize the reaction for a higher yield?

A3: Optimizing for higher yields often involves a systematic evaluation of reaction parameters.

  • Screening Reaction Components:

    • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For electron-deficient substrates like this compound, ligands that are both bulky and electron-rich can improve performance.[3]

    • Base: The choice of amine base can influence the reaction rate and yield. Common bases include triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The pKa and steric bulk of the base can be important factors.

    • Solvent: Solvents like THF, DMF, and acetonitrile are commonly used. The solubility of all components at the reaction temperature is key. For some systems, using the amine base as the solvent can be effective.

    • Copper Source: If using a copper co-catalyst, ensure it is of high quality. Copper(I) iodide is most common.

  • Quantitative Data for Optimization: The following table provides a starting point for optimization, showing the effect of different parameters on the Sonogashira coupling of related bromopyridine substrates.

EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)5PPh₃ (5)Et₃NDMF100396
2PdCl₂(PPh₃)₂ (5)5-Et₃NTHF6016Moderate
3Pd(PPh₃)₄ (1.5)3-Et₃NTHFRT16High
4NS-MCM-41-Pd (0.1)0.2PPh₃ (0.2)Et₃NNMP902498

Data adapted from studies on 2-amino-3-bromopyridines and 3-bromopyridine.[5][6]

Q4: I am having difficulty purifying my final product from the reaction mixture. What are some effective purification strategies?

A4: Purifying pyridine-containing compounds can sometimes be challenging due to their basicity and potential to coordinate with silica gel.

  • Initial Work-up:

    • After the reaction is complete, a common work-up procedure involves filtering the reaction mixture through a pad of celite to remove the palladium catalyst and other solids.[7] The filtrate can then be concentrated.

  • Column Chromatography:

    • Silica gel column chromatography is the most common method for purification.[7]

    • To minimize tailing and improve separation of basic pyridine compounds, it is often beneficial to add a small amount of a volatile amine base, such as triethylamine (e.g., 0.5-1%), to the eluent system.

    • A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.[7]

  • Acid-Base Extraction:

    • If the product is stable to acidic conditions, an acid-base extraction can be a useful purification step. The basic pyridine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.

  • Recrystallization:

    • If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining very pure material.

Frequently Asked Questions (FAQs)

Q: Why is a copper co-catalyst typically used in Sonogashira reactions?

A: The copper(I) co-catalyst is used to increase the rate of the reaction.[2] It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium complex.[2] This allows the reaction to proceed under milder conditions, often at room temperature.[2]

Q: Can I run a Sonogashira reaction without a copper co-catalyst?

A: Yes, copper-free Sonogashira reactions are well-established and are particularly useful for avoiding the alkyne homocoupling side reaction.[2] These conditions may require the use of specific ligands, different bases, or higher reaction temperatures to achieve comparable efficiency to the copper-catalyzed systems.

Q: What is the role of the amine base in the reaction?

A: The amine base serves two primary roles. First, it deprotonates the terminal alkyne to form the reactive acetylide nucleophile. Second, it acts as a scavenger for the hydrogen halide (HBr in this case) that is formed as a byproduct of the reaction.

Q: My reaction mixture turned black. Does this mean the reaction has failed?

A: Not necessarily. The formation of a black precipitate is often indicative of the formation of palladium black (Pd(0) nanoparticles), which can result from catalyst decomposition. While this indicates some level of catalyst instability, the reaction may still proceed to completion, albeit potentially at a slower rate. If you observe this, it is still worth monitoring the reaction for product formation. Using fresh, high-quality catalysts and ligands can sometimes minimize this issue.

Q: Is it necessary to use an expensive palladium catalyst like Pd(PPh₃)₄?

A: While Pd(PPh₃)₄ is a common and effective pre-catalyst, other palladium sources can also be used. PdCl₂(PPh₃)₂ is another frequently used pre-catalyst that is often more stable.[3] In some cases, generating the active Pd(0) catalyst in situ from a palladium(II) source like Pd(OAc)₂ in the presence of a phosphine ligand can also be a cost-effective approach.

Experimental Protocols

Key Experiment: Copper-Catalyzed Sonogashira Coupling of a Bromopyridine Derivative

This protocol is adapted from a procedure for the Sonogashira coupling of a bromocyanofluoropyridine and can be used as a starting point for the reaction with this compound.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 - 0.15 equiv)

  • Copper(I) iodide (CuI) (0.1 - 0.3 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine derivative, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed THF and degassed Et₃N via syringe. A typical solvent ratio is 2:1 THF:Et₃N.[1]

  • Stir the mixture at room temperature for 5 minutes to allow for degassing.[1]

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.[1] If the reaction is sluggish, it can be gently heated.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting Workflow for Sonogashira Reactions

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion catalyst_issue Check Catalyst: - Poisoning by pyridine? - Inactive Pd(II) source? check_conversion->catalyst_issue Yes side_products Significant Side Products? check_conversion->side_products No conditions_issue Check Conditions: - Inadequate degassing? - Wet reagents/solvents? - Temperature too low? catalyst_issue->conditions_issue solution_catalyst Solution: - Use Pd(0) catalyst - Increase catalyst loading - Choose bulky, electron-rich ligand catalyst_issue->solution_catalyst solution_conditions Solution: - Thoroughly degas solvents - Use dry reagents/solvents - Increase temperature conditions_issue->solution_conditions homocoupling Homocoupling (Glaser)? side_products->homocoupling Yes yield_issue Moderate Yield? side_products->yield_issue No solution_homocoupling Solution: - Rigorous O2 exclusion - Switch to copper-free conditions homocoupling->solution_homocoupling Yes homocoupling->yield_issue No optimize Optimize Reaction: - Screen catalysts/ligands - Screen bases/solvents - Adjust stoichiometry yield_issue->optimize Yes purification_issue Purification Difficulty? yield_issue->purification_issue No optimize->purification_issue purification_solution Purification Strategy: - Celite filtration - Column with Et3N in eluent - Acid-base extraction - Recrystallization purification_issue->purification_solution Yes end Successful Reaction purification_issue->end No purification_solution->end

Caption: A decision tree for troubleshooting common issues in Sonogashira reactions.

Simplified Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Cu-C≡CR') pd_complex->transmetalation pd_alkynyl Ar-Pd(II)(C≡CR')L₂ transmetalation->pd_alkynyl cu_catalyst Cu(I)X transmetalation->cu_catalyst Regenerates Catalyst reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR' (Product) reductive_elimination->product alkyne_activation Alkyne Activation (H-C≡CR') cu_catalyst->alkyne_activation cu_acetylide Cu-C≡CR' alkyne_activation->cu_acetylide Base base_h Base-H⁺X⁻ cu_acetylide->transmetalation To Pd Cycle base Base (e.g., Et₃N)

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

strategies for improving the yield and purity of 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Bromo-3-ethynylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Sonogashira coupling reaction between a 4-bromo-3-substituted pyridine and a protected or unprotected acetylene source.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can degrade upon exposure to air or moisture. The copper(I) co-catalyst (e.g., CuI) is also sensitive to oxidation.

  • Insufficient Reaction Temperature: Sonogashira couplings with aryl bromides, particularly electron-rich or sterically hindered ones, may require elevated temperatures to facilitate the oxidative addition step.[1]

  • Poor Solvent Quality: The presence of water or other impurities in the solvent can quench reactive intermediates and deactivate the catalyst.

  • Inappropriate Base: The choice and quality of the amine base (e.g., triethylamine, diisopropylamine) are crucial. Impure base can inhibit the reaction.

  • Low Boiling Point of Reagent: If using a volatile alkyne source like trimethylsilylacetylene (TMSA), it may evaporate from the reaction mixture if not performed in a sealed vessel.

Solutions:

  • Catalyst Handling: Use fresh, high-purity catalysts. If the catalyst has been stored for a long time, consider using a fresh batch. For Pd(PPh₃)₄, a bright yellow color indicates good quality, while a brownish color may suggest decomposition.

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. For bromopyridine substrates, temperatures between 60-100°C are often employed.[1]

  • Solvent and Reagent Preparation: Use anhydrous and degassed solvents. Degassing with nitrogen or argon is essential to remove dissolved oxygen which can lead to oxidative homocoupling (Glaser-Hay coupling) of the alkyne.[2] Distill amine bases before use to remove impurities.

  • Reaction Setup: When using low-boiling reagents like TMS-acetylene, ensure the reaction is performed in a sealed tube or under reflux with an efficient condenser to prevent evaporation.

Issue 2: Formation of Significant Side Products (Low Purity)

Possible Causes:

  • Alkyne Homocoupling (Glaser-Hay Reaction): This is a common side reaction, especially in the presence of oxygen and copper(I) salts, leading to the formation of a diacetylene byproduct.[2]

  • Dehalogenation of the Starting Material: The bromo-substituent on the pyridine ring can be reductively cleaved, leading to the formation of 3-ethynylpyridine.

  • Oligomerization/Polymerization: At higher temperatures or concentrations, polymerization of the alkyne or the product can occur.

Solutions:

  • Copper-Free Conditions: To minimize alkyne homocoupling, consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for the Glaser-Hay reaction.[2]

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction to suppress oxygen-mediated side reactions.

  • Control of Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid the formation of degradation or polymeric byproducts. Avoid unnecessarily high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A common starting material is 4-bromo-3-iodopyridine. The Sonogashira coupling will preferentially occur at the more reactive C-I bond. Alternatively, 3-amino-4-bromopyridine can be used, though this may require different reaction conditions.

Q2: Should I use a protected or unprotected alkyne?

Using a protected alkyne like trimethylsilylacetylene (TMSA) is often advantageous. It is less volatile than acetylene gas and the TMS group can be easily removed in a subsequent step. This two-step approach often leads to higher overall yields and purity.

Q3: What are the recommended catalysts and ligands?

Standard catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. For challenging couplings, more electron-rich and bulky phosphine ligands such as XPhos can be beneficial.[2] Pd(dppf)Cl₂ is also a reliable catalyst for Sonogashira reactions involving aryl bromides.[1]

Q4: Which solvent and base combination is most effective?

A variety of solvents can be used, with THF, DMF, and amine bases themselves (like triethylamine or diisopropylamine) being common. The choice often depends on the solubility of the starting materials and the reaction temperature. A common combination is THF or DMF with triethylamine.

Q5: How can I purify the final product?

Flash column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective. The exact ratio will depend on the polarity of the impurities. For pyridine-containing compounds that may be acid-sensitive, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine.

Data Presentation

Table 1: Comparison of Typical Sonogashira Reaction Conditions for Aryl Bromides

ParameterCondition A (Standard)Condition B (Copper-Free)Condition C (For Challenging Substrates)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(PPh₃)₄ or Pd(OAc)₂ (2-5 mol%)[DTBNpP]Pd(crotyl)Cl (2.5 mol%)[3]
Copper Co-catalyst CuI (3-10 mol%)NoneNone
Ligand PPh₃ (if not integral to catalyst)PPh₃ or other phosphine ligandsDTBNpP (integral to precatalyst)[3]
Base Triethylamine or DiisopropylamineCesium Carbonate or other amine bases2,2,6,6-Tetramethylpiperidine (TMP)[3]
Solvent THF or DMFDMF or TolueneDMSO[3]
Temperature Room Temperature to 80°C80°C to 120°CRoom Temperature to 60°C[3]
Typical Yield Range 60-95%50-90%65-97%[3]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Bromo-3-iodopyridine with Trimethylsilylacetylene (TMSA)

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-bromo-3-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagent Addition: Add degassed anhydrous THF (5 mL per mmol of substrate) and degassed triethylamine (2.0 equiv). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 50-60°C.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the TMS-protected product.

Protocol 2: Deprotection of the TMS Group

  • Reaction Setup: Dissolve the TMS-protected this compound in a mixture of methanol and THF.

  • Deprotection Reagent: Add potassium carbonate (K₂CO₃) (2.0 equiv) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Once the deprotection is complete, remove the solvents under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the final product, this compound. Further purification by column chromatography may be necessary.

Visualizations

experimental_workflow cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection start 4-Bromo-3-iodopyridine + Trimethylsilylacetylene reagents Pd(PPh3)4, CuI, Et3N, THF start->reagents Add reaction Reaction at RT to 60°C reagents->reaction workup_coupling Aqueous Work-up reaction->workup_coupling purification_coupling Column Chromatography workup_coupling->purification_coupling tms_product TMS-protected Product purification_coupling->tms_product deprotection_reagents K2CO3, MeOH/THF tms_product->deprotection_reagents Dissolve and Add deprotection_reaction Reaction at RT deprotection_reagents->deprotection_reaction workup_deprotection Aqueous Work-up deprotection_reaction->workup_deprotection final_product This compound workup_deprotection->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Product Yield? catalyst_check Is the catalyst old or discolored? start->catalyst_check catalyst_solution Use fresh, high-purity catalyst. catalyst_check->catalyst_solution Yes temp_check Is the reaction sluggish at RT? catalyst_check->temp_check No temp_solution Increase temperature to 60-100°C. temp_check->temp_solution Yes solvent_check Are solvents anhydrous and degassed? temp_check->solvent_check No solvent_solution Use dry, degassed solvents. solvent_check->solvent_solution No base_check Is the amine base pure? solvent_check->base_check Yes base_solution Distill the base before use. base_check->base_solution No

References

addressing challenges in the scale-up of 4-Bromo-3-ethynylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Bromo-3-ethynylpyridine

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound, a critical building block for researchers in drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, which typically involves a selective Sonogashira coupling of a dihalopyridine precursor followed by deprotection.

Q1: My Sonogashira coupling reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Sonogashira coupling are a frequent issue. The problem can often be traced back to one of several factors: the catalyst system, reaction conditions, or reagent quality.

  • Catalyst Inactivity: The Palladium(0) species is the active catalyst. Ensure your Palladium source (e.g., Pd(PPh₃)₂Cl₂) is properly activated. If using a Pd(II) precatalyst, its reduction to Pd(0) is a crucial step. The quality of the ligand is also vital.

  • Copper Co-catalyst: While classic Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI), this can sometimes lead to unwanted side reactions. However, its absence can also lead to sluggish reactions. Ensure your CuI is fresh and free of oxidizing impurities.[1]

  • Base and Solvent: The choice of base and solvent is critical. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used, acting as both a base and a solvent. The solvent must be thoroughly deoxygenated to prevent catalyst deactivation and alkyne homocoupling.

  • Temperature: Higher temperatures can sometimes improve yields for less reactive bromides, but they can also promote byproduct formation and catalyst decomposition.[1][2] Monitor the reaction progress (e.g., by TLC or GC-MS) to find the optimal balance.

Q2: I'm observing significant amounts of the di-ethynylpyridine byproduct when using 3,4-dibromopyridine. How can I improve selectivity for the C-3 position?

A2: Achieving site-selectivity in the cross-coupling of dihalogenated heteroarenes is a known challenge.[3] For 3,4-dibromopyridine, the electronic properties of the pyridine ring influence the reactivity of the C-Br bonds.

  • Steric Hindrance: Using a bulky phosphine ligand on the palladium catalyst can favor coupling at the less sterically hindered C-3 position.

  • Reaction Stoichiometry: Use a slight deficiency or exactly one equivalent of the alkyne coupling partner relative to the 3,4-dibromopyridine to minimize the chance of a second coupling event.

  • Temperature Control: Running the reaction at the lowest feasible temperature can enhance selectivity. Start at room temperature and only heat if the reaction does not proceed.

  • Catalyst Control: The choice of catalyst and ligands can significantly influence which site reacts. Some modern catalyst systems are designed for higher selectivity with challenging substrates.[3][4]

Q3: My reaction mixture shows a significant amount of a byproduct from alkyne homocoupling (Glaser coupling). How can I prevent this?

A3: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, promoted by the copper co-catalyst and the presence of oxygen.[2]

  • Rigorous Deoxygenation: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling argon or nitrogen through it or by using freeze-pump-thaw cycles. Maintain a positive inert atmosphere throughout the reaction.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[1][2] These reactions often require a different base (e.g., a stronger amine base or an inorganic base like Cs₂CO₃) and may need slightly higher temperatures, but they completely eliminate the primary pathway for homocoupling.

  • Use a Protected Alkyne: Employing an alkyne with a protecting group, such as trimethylsilylacetylene (TMSA), is the most common and effective strategy. The TMS group prevents homocoupling and is removed in a subsequent step.[5]

Q4: I used trimethylsilylacetylene (TMSA) for the coupling. What is the most effective way to remove the TMS protecting group?

A4: The desilylation is typically a straightforward final step. The most common methods involve fluoride ions or a simple base.

  • Fluoride-Based Deprotection: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is highly effective and works quickly at room temperature.

  • Base-Catalyzed Deprotection: A mild and economical method is using a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a protic solvent such as methanol or ethanol.[6] The reaction can be easily monitored by TLC until the starting material is fully consumed.

Data Presentation: Optimizing Sonogashira Conditions

The following table summarizes common variables in the Sonogashira coupling for aryl bromides and provides general guidance for optimization.

ParameterOption 1Option 2Option 3Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₄Pd₂(dba)₃Pd(PPh₃)₄ is air-sensitive; Pd(II) sources are more stable but require in-situ reduction.[1][2]
Ligand PPh₃ (Triphenylphosphine)XPhosSPhosBulky, electron-rich phosphine ligands can improve reactivity with aryl bromides.
Copper Co-catalyst CuI (Copper(I) Iodide)None (Copper-Free)-Essential for classic Sonogashira at low temps; its absence prevents homocoupling.[1]
Base Triethylamine (TEA)Diisopropylamine (DIPA)Cs₂CO₃Must be anhydrous and deoxygenated. DIPA is often superior for aryl bromides.
Solvent THFDMFAcetonitrileMust be anhydrous and thoroughly deoxygenated.
Temperature Room Temperature50-80 °C> 80 °CStart at RT. Increase temperature cautiously to avoid byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine

This procedure details the selective Sonogashira coupling of 3,4-dibromopyridine with trimethylsilylacetylene (TMSA).

  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromopyridine (1.0 eq).

  • Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base: Add anhydrous, deoxygenated THF (approx. 5-10 mL per mmol of dibromopyridine) and triethylamine (2.5 eq) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently heat to 50°C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product.

Protocol 2: Deprotection to this compound

  • Reaction Setup: Dissolve the 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) from the previous step in methanol (approx. 10-20 mL per mmol).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the completion of the reaction by TLC.

  • Workup: Once complete, remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent to yield the final product, this compound, which can be further purified by chromatography if necessary.

Visualizations: Workflows and Logic Diagrams

Diagram 1: General Synthesis Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Workup & Purification cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Purification A 1. Add 3,4-Dibromopyridine, Pd Catalyst, & CuI to Flask B 2. Create Inert Atmosphere (Argon/Nitrogen) A->B C 3. Add Anhydrous Solvent & Base (e.g., THF/TEA) B->C D 4. Add Trimethylsilylacetylene C->D E 5. Stir at RT to 50°C (Monitor Progress) D->E F 6. Filter through Celite E->F G 7. Aqueous Workup (NH4Cl, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Dissolve Product in MeOH I->J K 11. Add K2CO3 J->K L 12. Stir at Room Temperature K->L M 13. Evaporate MeOH L->M N 14. Extract with EtOAc M->N O 15. Dry, Concentrate & Purify N->O P Final Product: This compound O->P

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yields

G Start Low Yield or No Reaction CheckReagents Are reagents (solvent, base) anhydrous and deoxygenated? Start->CheckReagents ReagentSolution Action: Dry solvent/base. Thoroughly degas reaction mixture. CheckReagents->ReagentSolution No CheckCatalyst Is the catalyst system active? CheckReagents->CheckCatalyst Yes ReagentSolution->CheckCatalyst CatalystSolution1 Action: Use fresh Pd catalyst and CuI. Consider a bulky ligand. CheckCatalyst->CatalystSolution1 No CheckTemp Was the reaction run at an appropriate temperature? CheckCatalyst->CheckTemp Yes CatalystSolution1->CheckTemp TempSolution Action: If no reaction at RT, incrementally increase heat (e.g., to 50°C) and monitor closely. CheckTemp->TempSolution No Success Yield Improved CheckTemp->Success Yes TempSolution->Success

Caption: A logical guide for troubleshooting low reaction yields.

References

methods for the complete removal of catalyst residues from 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-Bromo-3-ethynylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the complete removal of catalyst residues from this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from this compound?

A1: Catalyst residues, particularly from palladium and copper catalysts commonly used in cross-coupling reactions like the Sonogashira coupling to synthesize ethynylpyridines, are a significant concern in pharmaceutical development. These residual metals can interfere with downstream reactions, leading to catalyst poisoning or undesired side reactions.[1][2] Most importantly, for active pharmaceutical ingredients (APIs), regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent limits on elemental impurities due to their potential toxicity.[3]

Q2: What are the most common types of catalysts used in the synthesis of this compound that require removal?

A2: The synthesis of this compound often involves Sonogashira or similar cross-coupling reactions. The primary catalysts of concern are palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper salts (e.g., CuI) that are often used as co-catalysts.[4][5]

Q3: What are the main methods for removing these catalyst residues?

A3: The primary methods for catalyst removal can be categorized as:

  • Adsorption: Using solid-supported "scavengers" that selectively bind to the metal, which can then be filtered off. Common scavengers include functionalized silica gels, activated carbon, and resins.[6][7]

  • Chromatography: Techniques like flash column chromatography are effective for separating the desired compound from catalyst residues and other impurities.[8][9]

  • Extraction: Liquid-liquid extraction can be used to wash out certain catalyst species, particularly if they can be made more soluble in an aqueous phase.

  • Crystallization: Recrystallization of the final product can leave catalyst impurities behind in the mother liquor.[10]

Q4: How can I quantify the amount of residual catalyst in my sample?

A4: Highly sensitive analytical techniques are required to determine residual catalyst levels in the parts-per-million (ppm) range. The most common methods used in the pharmaceutical industry are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[10] X-ray Fluorescence (XRF) can also be used for quantifying palladium residues.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Yellow/dark discoloration of the product after purification. This often indicates the presence of residual palladium, which can form colloidal nanoparticles or colored complexes.- Treat the product solution with a metal scavenger (see protocol below).- Pass the solution through a plug of Celite® or a dedicated carbon-impregnated filter to remove finely dispersed palladium black.[7][11]
Catalyst residue co-elutes with the product during column chromatography. The polarity of the catalyst complex may be similar to that of this compound. The pyridine nitrogen can also coordinate with the metal, altering its chromatographic behavior.- Before chromatography, perform a pre-treatment step with a scavenger.- Modify the solvent system for chromatography. A small amount of a coordinating solvent or additive might change the retention of the catalyst.
Metal scavenger is ineffective at removing the catalyst. - Catalyst Poisoning of the Scavenger: The pyridine nitrogen in the product molecule can compete with the scavenger for binding to the palladium.[2]- Incorrect Scavenger Type: The chosen scavenger may not have a high affinity for the specific form of the residual catalyst (e.g., Pd(0) vs. Pd(II)).- Insufficient Contact Time or Amount: The scavenger may not have had enough time or there may be an insufficient amount to bind all the residual metal.- Increase the equivalents of the scavenger and/or the reaction time.- Screen a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine-based).- Consider a combination of scavengers, for instance, one that targets Pd(0) and another for ionic palladium.
Low product recovery after using a scavenger. The scavenger may be adsorbing the product in addition to the catalyst. This is more common with non-selective adsorbents like activated carbon.- Use a more selective, functionalized scavenger.- Reduce the amount of scavenger used to the minimum effective quantity.- Thoroughly wash the scavenger with a suitable solvent after filtration to recover any adsorbed product.
Incomplete removal of copper catalyst. Copper salts can sometimes be challenging to remove completely, especially if they form stable complexes with the product.- An aqueous wash with a solution of a chelating agent like ammonia or ethylenediaminetetraacetic acid (EDTA) can be effective. The formation of a water-soluble copper complex allows for its extraction into the aqueous phase.[12]

Quantitative Data on Purification Methods

The following table summarizes the efficiency of various methods for removing palladium residues from pharmaceutical intermediates.

Method Initial Pd (ppm) Final Pd (ppm) Product Recovery Reference/Notes
Microporous Polystyrene-Bound TMT (MP-TMT) Scavenger33010-30Not specifiedUsed in the synthesis of a c-Met kinase inhibitor.[6]
TMT and Activated Charcoal (Binary System)22392082%Demonstrates a synergistic effect.[6]
Polychelated Resin (PCR-B2)3284Not specifiedUsed in a recirculation mode for a Negishi coupling product.[6]
Thiol-Modified Silica Scavenger>1000<10HighGeneral effectiveness of thiol-based scavengers.
Crystallization with Additives (e.g., N-acetylcysteine)HighVariableDependent on solubilityAdditives can help keep palladium in the mother liquor.[10]

Experimental Protocols

Protocol 1: Removal of Palladium Residues using a Thiol-Functionalized Silica Scavenger
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add 3-5 equivalents (relative to the estimated amount of residual palladium) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).

  • Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time may need to be determined empirically. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but should be monitored to prevent product degradation.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze a sample of the purified product by ICP-MS or ICP-OES to determine the final palladium concentration.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable eluent system. For compounds like this compound, a non-polar system such as hexanes/ethyl acetate is a good starting point (e.g., 96:4 v/v).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Alternatively, load the crude material directly onto the column in a minimal volume of the eluent.[8]

  • Elution: Elute the column with the chosen solvent system. Air pressure can be applied to achieve a faster flow rate.

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.[8][13]

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.[8]

Protocol 3: Removal of Copper Residues by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with an aqueous solution of ammonia (e.g., 5-10% solution). This will form the water-soluble tetraamminecopper(I) complex.

  • Separation: Separate the aqueous layer.

  • Repeat: Repeat the aqueous wash one or two more times to ensure complete removal of copper.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualization

Decision-Making Workflow for Catalyst Removal

The following diagram illustrates a logical workflow for selecting an appropriate method for catalyst residue removal.

Catalyst_Removal_Workflow start Crude this compound (Post-Reaction) check_level Quantify Catalyst Level (e.g., ICP-MS) start->check_level high_level High Contamination (>100 ppm) check_level->high_level High low_level Low Contamination (<100 ppm) check_level->low_level Low scavenger Scavenger Treatment high_level->scavenger chromatography Column Chromatography low_level->chromatography crystallization Crystallization low_level->crystallization re_check Re-quantify Catalyst Level scavenger->re_check chromatography->re_check crystallization->re_check pass Pass (<10 ppm) re_check->pass Pass fail Fail (>10 ppm) re_check->fail Fail final_product Final Purified Product pass->final_product combine_methods Combine Methods (e.g., Scavenger then Chromatography) fail->combine_methods combine_methods->re_check

Caption: Workflow for selecting a catalyst removal method.

References

safe handling, storage, and disposal procedures for 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe handling, storage, and disposal of 4-Bromo-3-ethynylpyridine, alongside troubleshooting for its use in experimental settings. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₇H₄BrN. It belongs to the class of substituted pyridines and is characterized by the presence of a bromine atom at the 4th position and an ethynyl (acetylenic) group at the 3rd position of the pyridine ring. Its structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Q2: What are the primary hazards associated with this compound?

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and eye irritation. May cause respiratory irritation.

  • Reactivity: As a terminal alkyne, it can undergo exothermic reactions and may form explosive metal acetylides with certain metals.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE should always be used when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.

Q4: How should this compound be stored?

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][2][3] Some similar compounds are stored under an inert atmosphere.

Q5: How should I dispose of waste containing this compound?

As a halogenated organic compound, it should be disposed of as hazardous waste.[4][5][6][7][8] Do not dispose of it down the drain.[5][6] Collect in a designated, labeled container for halogenated organic waste and follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

Due to the limited availability of a specific SDS for this compound, the following table includes predicted and data from structurally similar compounds.

PropertyValueSource
Molecular Formula C₇H₄BrN-
CAS Number 1196146-05-0-
Predicted Boiling Point 246.7 ± 25.0 °C-
Predicted Density 1.60 ± 0.1 g/cm³-

Experimental Protocols

This compound is a suitable substrate for Sonogashira coupling reactions, a common method for forming carbon-carbon bonds.[9][10][11]

General Protocol for Sonogashira Coupling of an Aryl Bromide:

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride to remove the copper catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Troubleshooting Guide

Sonogashira Coupling Reactions
IssuePossible CauseSuggested Solution
No or Low Conversion of Starting Material Inactive catalystUse a fresh batch of palladium and copper catalysts.
Insufficiently degassed solvents/reagentsDegas all solvents and the amine base thoroughly before use.
Reaction temperature is too lowGradually increase the reaction temperature, monitoring for decomposition.
Formation of Homocoupled Alkyne (Glaser Coupling) Presence of oxygenEnsure the reaction is carried out under a strictly inert atmosphere.
High concentration of copper catalystReduce the amount of the copper co-catalyst.
Decomposition of Reagents or Products Reaction temperature is too highRun the reaction at a lower temperature for a longer duration.
Presence of incompatible functional groupsProtect sensitive functional groups before the coupling reaction.
Messy Reaction/Multiple Spots on TLC Impure starting materialsPurify starting materials before use.
Side reactionsAdjust stoichiometry and catalyst loading. Consider a copper-free Sonogashira protocol.[9][12]

Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling A Combine Aryl Bromide, Pd Catalyst, and CuI B Establish Inert Atmosphere A->B C Add Degassed Solvent and Base B->C D Add Terminal Alkyne C->D E Monitor Reaction (TLC, GC/MS) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G Troubleshooting_Flowchart Troubleshooting Logic for Sonogashira Coupling Start Reaction Issue (e.g., Low Yield) Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Atmosphere Is the atmosphere inert? Check_Catalyst->Check_Atmosphere Yes Solution_Catalyst Use fresh catalyst Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents pure and degassed? Check_Atmosphere->Check_Reagents Yes Solution_Atmosphere Improve degassing and inerting Check_Atmosphere->Solution_Atmosphere No Check_Temp Is the temperature optimal? Check_Reagents->Check_Temp Yes Solution_Reagents Purify/degas reagents Check_Reagents->Solution_Reagents No Solution_Temp Adjust temperature Check_Temp->Solution_Temp

References

a researcher's guide to troubleshooting 4-Bromo-3-ethynylpyridine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for troubleshooting experiments involving 4-Bromo-3-ethynylpyridine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The most common applications include:

  • Sonogashira Coupling: To couple the ethynyl group with aryl or vinyl halides, forming a new carbon-carbon bond.

  • Suzuki-Miyaura Coupling: To couple the bromo-substituent with boronic acids or esters, creating a biaryl or vinyl-pyridine structure.

Q2: I am getting a low yield in my Sonogashira coupling reaction with this compound. What are the potential causes and solutions?

A2: Low yields in Sonogashira couplings with this compound can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Deactivation: The formation of palladium black (inactive palladium) is a common issue.

    • Solution: Ensure rigorous degassing of solvents and reagents to remove oxygen. Use fresh, high-quality palladium catalysts and ligands. Consider using a pre-catalyst that is more resistant to deactivation.

  • Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself, especially in the presence of a copper co-catalyst and oxygen.

    • Solution: Employ copper-free Sonogashira conditions or use a copper scavenger. Rigorous exclusion of air is crucial.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature significantly impacts the reaction outcome.

    • Solution: Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine, diisopropylamine, potassium carbonate). Temperature optimization is also key; some reactions proceed well at room temperature, while others require heating.[1]

  • Poor Substrate Quality: Impurities in this compound or the coupling partner can interfere with the reaction.

    • Solution: Purify the starting materials before use. Common purification techniques for pyridine-based compounds include column chromatography on silica gel or alumina.[2]

Q3: My Suzuki-Miyaura coupling of this compound is not working. What should I check?

A3: Challenges in Suzuki-Miyaura couplings with this substrate often relate to the specific nature of the bromopyridine.

  • Protodeboronation of the Boronic Acid: The boronic acid can be converted to the corresponding arene, reducing the amount available for the cross-coupling.

    • Solution: Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) and ensure anhydrous conditions. The choice of solvent can also influence this side reaction.

  • Inefficient Transmetalation: The transfer of the organic group from the boron to the palladium can be slow.

    • Solution: The use of a strong inorganic base is often crucial. The addition of water as a co-solvent can sometimes accelerate this step, but a careful balance is needed to avoid protodeboronation.

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for coupling with electron-deficient heteroaryl halides.

    • Solution: For electron-deficient substrates like bromopyridines, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) often give better results.

Q4: What are some common side products to look out for in reactions with this compound?

A4: Besides the desired product, several side products can form:

  • Homocoupled Alkyne (Di-yne): In Sonogashira reactions, this arises from the oxidative coupling of the terminal alkyne. It is often favored by the presence of copper(I) salts and oxygen.

  • Protodebromination Product: The bromine atom is replaced by a hydrogen atom. This can occur under certain reducing conditions or as a side reaction in the catalytic cycle.

  • Homocoupled Biaryl: In Suzuki reactions, the boronic acid can couple with itself.

  • Starting Material Recovery: Incomplete conversion is a common issue.

Q5: How can I purify the products of reactions involving this compound?

A5: Purification of pyridine-containing compounds can sometimes be challenging due to their basicity and polarity.

  • Column Chromatography: This is the most common method.

    • Silica Gel: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used as the eluent. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent tailing of the basic pyridine products on the acidic silica gel.

    • Alumina (Neutral or Basic): Can be a better choice than silica gel for very basic compounds to avoid decomposition or strong adsorption.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basic nature of the pyridine ring can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free pyridine, which is then extracted with an organic solvent.

Quantitative Data Tables

Table 1: Optimization of Sonogashira Coupling with Substituted Bromopyridines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)Et₃NDMF100372-96
2PdCl₂(PPh₃)₂ (2)-TEA/PiperidineCH₃CNRefluxVariesGood
3Pd on Alumina (cat.)--THF/DMA7572<2

Table 2: Influence of Base on Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl HalideBoronic AcidBaseSolventYield (%)
14-BromotoluenePhenylboronic acidNa₂CO₃Ethanol/Water95
21-Bromo-4-methoxybenzenePhenylboronic acidNa₂CO₃Ethanol/Water85
34-BromophenylpyrimidineVarious Arylboronic acidsK₃PO₄1,4-Dioxane60-85

Note: This table illustrates general trends for Suzuki couplings. Stronger bases like K₃PO₄ are often effective for heteroaryl bromides.[2][6]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the coupling partner (aryl or vinyl halide, 1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 10:1).

  • Degassing: Sparge the mixture with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Side_Reactions Identify Side Products Check_Reagents->Side_Reactions Impurities Present Check_Conditions->Side_Reactions Suboptimal Check_Catalyst->Side_Reactions Deactivated Purification Optimize Purification Side_Reactions->Purification

Caption: A general troubleshooting workflow for cross-coupling reactions.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->Ar-Pd(II)-alkyne Cu-X Cu-X Transmetalation->Cu-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-alkyne Ar-C≡CR Reductive_Elimination->Ar-alkyne Alkyne_Coordination Alkyne Coordination Cu-X->Alkyne_Coordination R-C≡CH, Base Cu-alkyne Cu-C≡CR Alkyne_Coordination->Cu-alkyne Cu-alkyne->Transmetalation

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo-3-ethynylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Bromo-3-ethynylpyridine and its key isomers: 3-Bromo-4-ethynylpyridine, 2-Bromo-5-ethynylpyridine, and 5-Bromo-2-ethynylpyridine. This analysis is based on established principles of pyridine chemistry, considering the electronic effects of the bromo and ethynyl substituents on the pyridine ring. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide offers a predictive framework for their reactivity in key organic transformations, supported by general principles and data from related compounds.

Introduction

Bromo-ethynylpyridines are versatile building blocks in medicinal chemistry and materials science. The bromine atom serves as a handle for cross-coupling reactions, while the ethynyl group can participate in various transformations, including cycloadditions and further couplings. The relative positions of these two functional groups on the pyridine ring significantly influence the molecule's electronic properties and, consequently, its reactivity. Understanding these differences is crucial for designing efficient synthetic routes and novel molecules.

This guide focuses on three primary areas of reactivity:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) : Examining the reactivity of the C-Br bond.

  • Nucleophilic Aromatic Substitution : Assessing the susceptibility of the pyridine ring to nucleophilic attack.

  • Cycloaddition Reactions : Investigating the reactivity of the ethynyl moiety.

Electronic Properties of Bromo-ethynylpyridine Isomers

The reactivity of substituted pyridines is governed by the interplay of inductive and resonance effects of the substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient system. Both the bromine atom (via induction) and the ethynyl group (via induction and its π-system) are also electron-withdrawing. The position of these groups relative to the nitrogen and to each other determines the electron density at each carbon atom of the ring, influencing the rates and outcomes of various reactions.

A qualitative summary of the expected electronic effects is presented in the table below.

IsomerKey Electronic FeaturesPredicted Impact on Reactivity
This compound - Bromine at C4 is para to the nitrogen, strongly activating this position for nucleophilic attack. - Ethynyl group at C3 has a moderate electron-withdrawing effect.- High reactivity in nucleophilic aromatic substitution at C4. - Moderate reactivity of the C-Br bond in cross-coupling.
3-Bromo-4-ethynylpyridine - Bromine at C3 is meta to the nitrogen, resulting in less activation for nucleophilic attack compared to C2/C4. - Ethynyl group at C4 is para to the nitrogen, enhancing the electrophilicity of the ring.- Lower reactivity in nucleophilic aromatic substitution at the C-Br position. - The C-Br bond is expected to be reactive in cross-coupling reactions.
2-Bromo-5-ethynylpyridine - Bromine at C2 is ortho to the nitrogen, making it highly susceptible to nucleophilic attack. - Ethynyl group at C5 is meta to the nitrogen.- High reactivity in nucleophilic aromatic substitution at C2. - The C-Br bond is expected to be highly reactive in cross-coupling reactions.
5-Bromo-2-ethynylpyridine - Bromine at C5 is meta to the nitrogen. - Ethynyl group at C2 is ortho to the nitrogen, strongly influencing the ring's electronics.- Lower reactivity in nucleophilic aromatic substitution at the C-Br position. - The C-Br bond is expected to be reactive in cross-coupling reactions.

Comparative Reactivity in Key Reactions

The following sections provide a detailed comparison of the expected reactivity of the isomers in Sonogashira coupling, nucleophilic aromatic substitution, and cycloaddition reactions.

Palladium-Catalyzed Cross-Coupling: Sonogashira Reaction

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a common transformation for bromo-ethynylpyridines. The reactivity of the C-Br bond is influenced by the electron density at the carbon atom and steric hindrance. In general, electron-withdrawing groups on the pyridine ring can facilitate the oxidative addition step of the catalytic cycle.

Table 1: Predicted Relative Reactivity in Sonogashira Coupling

IsomerPredicted Reactivity of C-Br BondRationale
2-Bromo-5-ethynylpyridine HighThe C2 position is highly activated by the adjacent nitrogen atom, facilitating oxidative addition of the palladium catalyst.
This compound Moderate to HighThe C4 position is also activated by the nitrogen atom (para position).
3-Bromo-4-ethynylpyridine ModerateThe C3 position is less activated (meta to nitrogen) compared to the C2 and C4 positions.
5-Bromo-2-ethynylpyridine ModerateSimilar to the 3-bromo isomer, the C5 position is meta to the nitrogen.

A general trend for the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is 2- > 4- > 3-halopyridine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is favored at positions ortho and para (C2, C4, C6) to the nitrogen atom, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen. The presence of electron-withdrawing groups, such as the bromo and ethynyl substituents, further enhances the electrophilicity of the ring and stabilizes the intermediate.

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerPosition of Nucleophilic AttackPredicted ReactivityRationale
2-Bromo-5-ethynylpyridine C2 (displacement of Br)HighThe C2 position is ortho to the nitrogen, and the negative charge of the Meisenheimer intermediate is stabilized by the nitrogen.
This compound C4 (displacement of Br)HighThe C4 position is para to the nitrogen, allowing for effective delocalization and stabilization of the negative charge in the intermediate.
3-Bromo-4-ethynylpyridine C3 (displacement of Br)LowNucleophilic attack at the C3 position (meta to nitrogen) results in a less stable Meisenheimer intermediate as the negative charge cannot be delocalized onto the nitrogen.
5-Bromo-2-ethynylpyridine C5 (displacement of Br)LowSimilar to the 3-bromo isomer, the C5 position is meta to the nitrogen, leading to lower reactivity.
Cycloaddition Reactions

The ethynyl group of these isomers can act as a dienophile or a dipolarophile in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. The reactivity of the alkyne is influenced by its electronic properties. Electron-withdrawing groups attached to the alkyne generally increase its reactivity towards electron-rich dienes or dipoles.

Table 3: Predicted Relative Reactivity of the Ethynyl Group in Cycloaddition Reactions

IsomerPredicted ReactivityRationale
3-Bromo-4-ethynylpyridine HighThe ethynyl group at the C4 position experiences a strong electron-withdrawing effect from the para nitrogen, making it more electrophilic and reactive.
5-Bromo-2-ethynylpyridine HighThe ethynyl group at the C2 position is strongly activated by the adjacent nitrogen atom.
This compound ModerateThe ethynyl group at the C3 position is less activated by the meta nitrogen.
2-Bromo-5-ethynylpyridine ModerateThe ethynyl group at the C5 position is also meta to the nitrogen and thus less activated.

Experimental Protocols

While direct comparative data is scarce, the following are general, representative protocols for the key reactions discussed. Researchers should optimize these conditions for each specific isomer.

General Procedure for Sonogashira Coupling

To a solution of the bromo-ethynylpyridine isomer (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, DMF, or toluene, 5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and a base such as triethylamine (2.0 mmol) or diisopropylethylamine (2.0 mmol). The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution

A solution of the bromo-ethynylpyridine isomer (1.0 mmol) and the nucleophile (e.g., sodium methoxide, sodium azide, or an amine, 1.5-2.0 mmol) in a suitable solvent (e.g., DMSO, DMF, or NMP, 5 mL) is heated at a temperature ranging from 80 to 150 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography or recrystallization.

General Procedure for [3+2] Cycloaddition with an Azide (Click Chemistry)

To a solution of the bromo-ethynylpyridine isomer (1.0 mmol) and an organic azide (1.0 mmol) in a mixture of t-butanol and water (1:1, 10 mL) are added sodium ascorbate (0.2 mmol, 20 mol%) and copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting triazole is purified by column chromatography.

Visualizing Reactivity Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Factors cluster_isomer Bromo-ethynylpyridine Isomer cluster_properties Electronic & Steric Properties cluster_reactivity Chemical Reactivity Isomer Isomer Structure EP Electronic Properties (Inductive & Resonance Effects) Isomer->EP SP Steric Hindrance Isomer->SP SC Sonogashira Coupling EP->SC Influences C-Br bond polarity SNAr Nucleophilic Aromatic Substitution EP->SNAr Activates ring for attack CA Cycloaddition EP->CA Activates ethynyl group SP->SC Affects catalyst approach

Caption: Factors influencing the reactivity of bromo-ethynylpyridine isomers.

Experimental_Workflow cluster_synthesis Synthesis of Isomers cluster_reactions Comparative Reactions cluster_analysis Analysis cluster_comparison Comparison S1 Synthesize/Obtain Isomers (4-Br-3-EP, 3-Br-4-EP, etc.) R1 Sonogashira Coupling S1->R1 R2 Nucleophilic Substitution S1->R2 R3 Cycloaddition S1->R3 A1 Monitor Reaction Progress (TLC, GC-MS, LC-MS) R1->A1 R2->A1 R3->A1 A2 Isolate & Purify Products (Column Chromatography) A1->A2 A3 Determine Yields & Characterize Products (NMR, MS) A2->A3 C1 Compare Reaction Rates and Yields A3->C1

Caption: General workflow for a comparative reactivity study.

Conclusion

The reactivity of this compound and its isomers is intricately linked to the positions of the bromo and ethynyl substituents on the pyridine ring. This guide provides a predictive framework based on fundamental principles of organic chemistry to understand and anticipate their behavior in common synthetic transformations. For reactions involving the C-Br bond, such as Sonogashira coupling and nucleophilic aromatic substitution, isomers with the bromine at the C2 or C4 position are expected to be more reactive. For reactions involving the ethynyl group, such as cycloadditions, isomers with the alkyne at the C2 or C4 position are predicted to be more reactive due to greater activation by the pyridine nitrogen. The experimental protocols and workflows provided herein offer a starting point for researchers to conduct their own detailed comparative studies and unlock the full synthetic potential of these valuable building blocks.

4-Bromo-3-ethynylpyridine versus other functionalized pyridines in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, functionalized pyridines serve as indispensable building blocks for the construction of complex molecules, particularly in the realms of pharmaceuticals and materials science. Among these, 4-Bromo-3-ethynylpyridine stands out as a versatile intermediate, offering two distinct reactive sites for sequential functionalization: a bromine atom amenable to cross-coupling reactions and an ethynyl group ready for cycloadditions or further coupling. This guide provides a comparative analysis of this compound's performance in key organic transformations against other functionalized pyridines, supported by available experimental data and detailed protocols.

Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, are powerful tools for the formation of carbon-carbon bonds. The reactivity of halopyridines in these transformations is significantly influenced by the nature and position of the substituents on the pyridine ring.

Sonogashira Coupling

The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1] While specific experimental data for this compound in Sonogashira couplings is limited in the available literature, we can infer its reactivity by comparing it with other substituted bromopyridines.

Comparison with Other Functionalized Pyridines:

The presence of the electron-withdrawing ethynyl group at the 3-position is expected to enhance the reactivity of the C-Br bond at the 4-position towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. This is in contrast to pyridines bearing electron-donating groups, which may exhibit lower reactivity.

For instance, a study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated good to excellent yields, highlighting the utility of this reaction for the synthesis of complex pyridine derivatives.[2] The electron-donating amino group at the 2-position influences the electronic properties of the pyridine ring, yet the reaction proceeds efficiently.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [2]

Entry2-Amino-3-bromopyridine DerivativeAlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine98
22-Amino-3-bromo-5-methylpyridine4-Methylphenylacetylene2-Amino-5-methyl-3-(4-methylphenylethynyl)pyridine87
32-Amino-3-bromo-5-chloropyridine4-Propylphenylacetylene2-Amino-5-chloro-3-(4-propylphenylethynyl)pyridine85
42-Amino-5-bromo-4-methyl-3-nitropyridineCyclopropylacetylene2-Amino-5-bromo-3-(cyclopropylethynyl)-4-methylpyridine72

Experimental Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridines: [2]

A 10 mL round-bottomed flask is charged with Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) under a nitrogen atmosphere. Anhydrous DMF (2.0 mL) is added, and the mixture is stirred for 30 minutes. The respective 2-amino-3-bromopyridine (0.5 mmol) and terminal alkyne (0.6 mmol) are then added, and the reaction mixture is heated to 100°C for 3 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up to isolate the product.

Sonogashira Coupling Workflow

G cluster_0 Catalytic Cycle reagents Aryl Halide (e.g., this compound) Terminal Alkyne pd0 Pd(0)L_n reagents->pd0 catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base catalyst->pd0 solvent Solvent (e.g., DMF, THF) solvent->pd0 oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl Halide pd_complex1 R-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Copper Acetylide pd_complex2 R-Pd(II)-C≡C-R'(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Coupled Product

Caption: General catalytic cycle for the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is another pivotal C-C bond-forming reaction.[3] The electronic nature of the substituents on the bromopyridine again plays a crucial role in the reaction's efficiency.

Comparison with Other Functionalized Pyridines:

The electron-withdrawing character of the ethynyl group in this compound is anticipated to facilitate the oxidative addition step, making it a good substrate for Suzuki coupling. In contrast, pyridines with strongly electron-donating groups might require more forcing conditions or specialized catalyst systems to achieve high yields.

For example, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids has been reported to proceed in moderate to good yields, demonstrating the feasibility of coupling complex, electron-deficient heteroaryl halides.[4]

Table 2: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60
24-Methylphenylboronic acid4,6-Dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine70
34-Methoxyphenylboronic acid4,6-Dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine80
44-Chlorophenylboronic acid4,6-Dichloro-5-(4'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine40

Experimental Protocol for Suzuki-Miyaura Coupling: [4]

In a Schlenk flask under an inert atmosphere, 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%) are dissolved in 6 mL of solvent. The mixture is stirred at room temperature for 30 minutes. Then, the arylboronic acid (1.08 mmol), a base (e.g., K₃PO₄, 1.972 mmol), and distilled water (1.5 mL) are added. The reaction mixture is then heated to 70-80°C for 18-22 hours. After cooling, the product is isolated through extraction and purification.

Suzuki-Miyaura Coupling Workflow

G cluster_0 Catalytic Cycle reagents Aryl Halide (e.g., this compound) Organoboron Reagent pd0 Pd(0)L_n reagents->pd0 catalyst Pd(0) Catalyst Base catalyst->pd0 solvent Solvent (e.g., Toluene, Dioxane) solvent->pd0 oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl Halide pd_complex1 R-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation [R'B(OH)3]^- pd_complex2 R-Pd(II)-R'(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Coupled Product

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Cycloaddition Reactions: Expanding Molecular Complexity

The ethynyl group of this compound provides a gateway to a variety of cycloaddition reactions, allowing for the construction of fused heterocyclic systems.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring.[5] While pyridines themselves are generally poor dienes due to their aromaticity, the ethynyl group in this compound can act as a dienophile. The reactivity of the ethynyl group as a dienophile is enhanced by the electron-withdrawing nature of the pyridine ring. It is expected to react with electron-rich dienes.

Although specific examples involving this compound are not readily found in the searched literature, the general principle suggests its utility in constructing complex polycyclic aromatic systems. The reaction would involve the [4+2] cycloaddition of a suitable diene across the alkyne, leading to a dihydroaromatic intermediate that could potentially be oxidized to the corresponding aromatic product.

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles.[6] The ethynyl group of this compound can serve as an excellent dipolarophile in reactions with various 1,3-dipoles, such as azides (Huisgen cycloaddition), nitrile oxides, and nitrones.

Comparison with Other Alkynes:

The electron-withdrawing pyridine ring is expected to activate the alkyne towards cycloaddition with a variety of 1,3-dipoles. For example, the Huisgen 1,3-dipolar cycloaddition of an azide with the ethynyl group of this compound would lead to the formation of a triazole-substituted pyridine. This reaction is widely used in click chemistry for its high efficiency and functional group tolerance.[7]

While no specific quantitative data for this compound in 1,3-dipolar cycloadditions was found in the searched literature, the general reactivity of alkynes in these transformations is well-established, and high yields can be anticipated under appropriate conditions (e.g., copper or ruthenium catalysis for the azide-alkyne cycloaddition).

1,3-Dipolar Cycloaddition Logical Flow

G dipolarophile Dipolarophile (e.g., this compound) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition dipole 1,3-Dipole (e.g., Azide, Nitrone) dipole->cycloaddition product Five-membered Heterocycle (e.g., Triazole, Isoxazole) cycloaddition->product

Caption: Logical relationship in a 1,3-dipolar cycloaddition reaction.

Conclusion

This compound emerges as a highly promising and versatile building block in organic synthesis. Its dual functionality allows for selective and sequential transformations, including palladium-catalyzed cross-coupling reactions at the bromide position and cycloaddition reactions at the ethynyl group. Although direct comparative experimental data for this compound is sparse in the reviewed literature, its anticipated reactivity, based on the electronic properties of the substituents, positions it as a valuable alternative to other functionalized pyridines. The electron-withdrawing nature of the ethynyl group is expected to enhance its performance in both Sonogashira and Suzuki-Miyaura couplings. Furthermore, the alkyne moiety opens up avenues for constructing diverse heterocyclic systems via Diels-Alder and 1,3-dipolar cycloaddition reactions. Further research into the specific reaction conditions and substrate scope for this compound is warranted to fully exploit its synthetic potential for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Synthesis of 4-Bromo-3-ethynylpyridine: An Evaluation of Published Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-Bromo-3-ethynylpyridine is a valuable building block in medicinal chemistry, and establishing a reliable and reproducible synthetic route is crucial for its application. This guide provides a comparative analysis of two plausible synthetic pathways to this compound, with a focus on validating the reproducibility of the published methods that form the basis of these routes.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound have been evaluated, starting from commercially available precursors: 3-amino-4-bromopyridine (Route 1) and 3,4-dibromopyridine (Route 2). The key steps involve diazotization followed by iodination (Sandmeyer reaction) and a subsequent regioselective Sonogashira coupling for Route 1, and a direct, selective Sonogashira coupling for Route 2.

FeatureRoute 1: From 3-Amino-4-bromopyridineRoute 2: From 3,4-Dibromopyridine
Starting Material 3-Amino-4-bromopyridine3,4-Dibromopyridine
Key Intermediates 4-Bromo-3-iodopyridine, 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine4-Bromo-3-((trimethylsilyl)ethynyl)pyridine
Critical Reaction Sandmeyer Iodination, Regioselective Sonogashira CouplingRegioselective Sonogashira Coupling
Reported Yield (Overall) Estimated: 50-65% (based on analogous reactions)Highly variable, dependent on selectivity
Reproducibility High, based on well-established, predictable reactions.Moderate to Low, due to challenges in controlling regioselectivity.
Key Advantages High regioselectivity in the Sonogashira coupling due to the differential reactivity of iodine and bromine. The synthetic pathway is more predictable.[1][2]Fewer synthetic steps.
Key Disadvantages Longer synthetic sequence.Poorly documented regioselectivity of the Sonogashira coupling. Potential for mixture of isomers, complicating purification.

Experimental Protocols

Route 1: Synthesis of this compound from 3-Amino-4-bromopyridine

Step 1: Synthesis of 4-Bromo-3-iodopyridine (via Sandmeyer Reaction)

  • Methodology: This procedure is adapted from established Sandmeyer reaction protocols on aminopyridines.[3][4][5][6] To a solution of 3-amino-4-bromopyridine (1 equivalent) in a suitable acidic medium (e.g., aqueous H₂SO₄ or HCl), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise at 0-5 °C. The resulting diazonium salt solution is then added to a solution of potassium iodide (1.5 equivalents) in water. The reaction mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with aqueous sodium thiosulfate to remove excess iodine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: Based on analogous reactions, yields for this step are expected to be in the range of 70-85%.

Step 2: Synthesis of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)

  • Methodology: This protocol is based on standard Sonogashira coupling conditions with a preference for reaction at the iodo-substituted position.[1][2][7][8][9] In a degassed solvent such as a mixture of THF and triethylamine, 4-bromo-3-iodopyridine (1 equivalent) is dissolved. To this solution, trimethylsilylacetylene (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) co-catalyst like CuI (0.1 equivalents) are added. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

  • Expected Yield: Yields for selective Sonogashira couplings on iodo-bromo arenes are generally high, often exceeding 80%.

Step 3: Synthesis of this compound (Deprotection)

  • Methodology: The deprotection of the trimethylsilyl (TMS) group is a standard procedure.[10][11][12][13] 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine (1 equivalent) is dissolved in a solvent such as THF or methanol. A deprotecting agent, typically tetrabutylammonium fluoride (TBAF) (1.1 equivalents in THF) or potassium carbonate (catalytic amount in methanol), is added, and the mixture is stirred at room temperature for a short period (e.g., 30 minutes to 2 hours). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the final product, which can be further purified by chromatography if necessary.

  • Expected Yield: This step usually proceeds in high to quantitative yields (>95%).

Route 2: Synthesis of this compound from 3,4-Dibromopyridine

Step 1: Synthesis of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine (Selective Sonogashira Coupling)

  • Methodology: This step is the critical and most uncertain part of this route. Achieving high selectivity for the 3-position over the 4-position is challenging. Based on studies of Sonogashira couplings on dihaloarenes, the selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.[14][15] A possible approach involves dissolving 3,4-dibromopyridine (1 equivalent) in a suitable solvent system (e.g., triethylamine/DMF). A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a phosphine ligand are added, followed by trimethylsilylacetylene (1.0-1.2 equivalents). The reaction would likely require careful temperature control and monitoring to favor the desired isomer. The product mixture would then be worked up and purified by chromatography to isolate the 4-bromo-3-((trimethylsilyl)ethynyl)pyridine.

  • Expected Yield and Reproducibility: The yield of the desired product is difficult to predict and is highly dependent on the achieved selectivity. Reproducibility is a significant concern without a specifically validated protocol for this substrate.

Step 2: Synthesis of this compound (Deprotection)

  • Methodology: The deprotection would follow the same procedure as described in Route 1, Step 3.

  • Expected Yield: >95%.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_route1 Route 1: From 3-Amino-4-bromopyridine cluster_route2 Route 2: From 3,4-Dibromopyridine A1 3-Amino-4-bromopyridine B1 4-Bromo-3-iodopyridine A1->B1 Sandmeyer Reaction (NaNO₂, KI, H⁺) C1 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine B1->C1 Sonogashira Coupling (TMS-acetylene, Pd/Cu cat.) D1 This compound C1->D1 Deprotection (TBAF or K₂CO₃/MeOH) A2 3,4-Dibromopyridine B2 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine + 3-Bromo-4-((trimethylsilyl)ethynyl)pyridine A2->B2 Selective Sonogashira Coupling (TMS-acetylene, Pd/Cu cat.) C2 This compound B2->C2 Deprotection (TBAF or K₂CO₃/MeOH)

Caption: Comparative synthetic routes to this compound.

Conclusion and Recommendation

Based on the analysis of published methodologies for analogous reactions, Route 1, starting from 3-amino-4-bromopyridine, is the more reliable and reproducible pathway for the synthesis of this compound. The well-established and predictable nature of the Sandmeyer reaction, combined with the highly regioselective Sonogashira coupling on the resulting bromo-iodopyridine intermediate, offers a clear advantage in terms of product purity and reproducibility. While Route 2 is shorter, the current lack of a validated, selective Sonogashira protocol for 3,4-dibromopyridine introduces significant uncertainty and potential for difficult-to-separate isomeric mixtures. For researchers requiring a dependable supply of this compound, the development and optimization of Route 1 would be the most prudent investment of time and resources. Further experimental validation of the proposed protocols is, of course, necessary to confirm the yields and purity for this specific target molecule.

References

Spectroscopic Analysis and Data Interpretation: A Comparative Guide to 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 4-Bromo-3-ethynylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a comprehensive prediction of its spectroscopic characteristics based on the analysis of its structural analogues. A comparative approach is employed, utilizing experimental data from closely related compounds to offer a robust interpretation of the expected spectral features.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted and comparative spectroscopic data for this compound. These predictions are derived from the known spectral properties of 4-bromopyridine, 3-ethynylpyridine, and other substituted pyridine derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.7d~5Deshielded by adjacent nitrogen and influenced by the ethynyl group.
H-5~7.8d~5Influenced by the adjacent bromine atom.
H-6~8.6s-Deshielded by the adjacent nitrogen.
Ethynyl-H~3.5s-Typical for a terminal alkyne proton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C-2~152Adjacent to nitrogen.
C-3~100Shielded by the ethynyl group.
C-4~135Attached to bromine.
C-5~130Standard aromatic carbon.
C-6~150Adjacent to nitrogen.
Ethynyl C-α~85Alkyne carbon.
Ethynyl C-β~80Alkyne carbon.

Table 3: Predicted Key IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
C≡C-H~3300Strong, sharpC-H stretch
C≡C~2100Medium, sharpC≡C stretch
C=N, C=C (aromatic)1600-1450Medium to strongRing stretching
C-Br700-600Medium to strongC-Br stretch

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRelative AbundanceNotes
[M]⁺181/183~1:1Molecular ion peak showing characteristic bromine isotope pattern.[1]
[M-Br]⁺102VariableFragment corresponding to the loss of a bromine atom.
[M-C₂H]⁺156/158~1:1Fragment corresponding to the loss of the ethynyl group.

Comparative Spectroscopic Data of Related Compounds

To provide context for the predicted data, the following tables present experimental spectroscopic information for relevant precursor molecules and an isomer.

Table 5: ¹H and ¹³C NMR Data for 4-Bromopyridine and 3-Ethynylpyridine

CompoundNucleusChemical Shifts (δ, ppm)
4-Bromopyridine¹H8.49 (d, 2H), 7.59 (d, 2H)
¹³C151.2, 132.8, 127.9
3-Ethynylpyridine¹H8.68 (s, 1H), 8.53 (d, 1H), 7.78 (d, 1H), 7.30 (dd, 1H), 3.20 (s, 1H)[2]
¹³C152.9, 149.0, 138.9, 123.4, 119.9, 82.8, 78.1

Table 6: IR and Mass Spectrometry Data for 4-Bromopyridine and 3-Ethynylpyridine

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
4-Bromopyridine1575, 1470, 1065, 815[3]157/159 ([M]⁺), 78 ([M-Br]⁺)[3][4]
3-Ethynylpyridine3290 (C≡C-H), 2110 (C≡C), 1580, 1475103 ([M]⁺), 76 ([M-C₂H]⁺)[2]

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5] For solid samples, a small amount of the compound is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.[3] Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source.[7] For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation.[7] The resulting ions are then separated based on their mass-to-charge ratio (m/z).[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and data interpretation of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Isotope Patterns - Fragmentation MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Comparison with Alternatives

The spectroscopic features of this compound can be compared with other substituted pyridines to understand the electronic effects of the substituents.

  • 4-Bromopyridine vs. This compound: The introduction of the electron-withdrawing ethynyl group at the 3-position is expected to cause a downfield shift (deshielding) of the adjacent proton (H-2 and H-5) signals in the ¹H NMR spectrum compared to 4-bromopyridine.

  • 3-Ethynylpyridine vs. This compound: The presence of the bromine atom at the 4-position will introduce a characteristic isotopic pattern in the mass spectrum that is absent in 3-ethynylpyridine. In the ¹³C NMR spectrum, the C-4 signal will be significantly shifted downfield due to the electronegativity of the bromine atom.

  • Isomeric Comparison (e.g., vs. 2-Bromo-5-ethynylpyridine): The relative positions of the bromo and ethynyl substituents will lead to distinct ¹H and ¹³C NMR chemical shifts and coupling patterns, allowing for unambiguous differentiation between isomers. The fragmentation patterns in the mass spectra may also differ based on the stability of the resulting fragment ions.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound, leveraging comparative data to aid researchers in its identification and characterization.

References

Assigning the 1H and 13C NMR Spectra of 4-Bromo-3-ethynylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate spectral assignment of novel compounds is paramount for structure elucidation and characterization. This guide provides a detailed analysis and predicted assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 4-Bromo-3-ethynylpyridine, supported by comparative data from related pyridine derivatives.

The structural confirmation of newly synthesized molecules is a critical step in chemical research and drug development. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. Here, we present a predicted assignment for the 1H and 13C NMR spectra of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from analogous compounds, namely 3-ethynylpyridine and 4-bromopyridine, to provide a reliable prediction of the chemical shifts.

Predicted NMR Data for this compound

The predicted chemical shifts for the protons and carbons in this compound are summarized in the table below. These predictions are based on the additive effects of the bromo and ethynyl substituents on the pyridine ring, drawing comparisons with the known spectral data of 3-ethynylpyridine and 4-bromopyridine.

Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H-2~8.7~152
H-5~7.4~125
H-6~8.6~150
Ethynyl-H~3.5-
C-2-~152
C-3-~120
C-4-~135
C-5-~125
C-6-~150
Ethynyl-C1-~80
Ethynyl-C2-~85

Comparative Spectral Data

To substantiate the predicted assignments, the experimental 1H and 13C NMR data for 3-ethynylpyridine and 4-bromopyridine are presented below. These compounds provide a foundational understanding of the electronic effects of the individual substituents on the pyridine ring.

Compound Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
3-Ethynylpyridine H-28.79152.4
H-47.83138.6
H-57.31123.2
H-68.57148.7
Ethynyl-H--
C-2-152.4
C-3-120.6
C-4-138.6
C-5-123.2
C-6-148.7
Ethynyl-C-92.8, 86.1
4-Bromopyridine H-2, H-68.45151.5
H-3, H-57.45127.5
C-2, C-6-151.5
C-3, C-5-127.5
C-4-132.0

Note: The data for 3-ethynylpyridine and 4-bromopyridine is sourced from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

General NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.[2] For 13C NMR, the solvent peak is often used as a secondary reference.[2]

Data Acquisition Parameters:

  • 1H NMR: Pulse sequence: zg30, relaxation delay: 1.0 s, number of scans: 16.

  • 13C NMR: Pulse sequence: zgpg30, relaxation delay: 2.0 s, number of scans: 1024.

Logical Workflow for Spectral Assignment

The process of assigning the NMR spectra for this compound involves a systematic analysis of substituent effects and a comparison with known compounds. The following diagram illustrates this logical workflow.

NMR_Assignment_Workflow cluster_data Input Data cluster_analysis Analysis cluster_assignment Assignment cluster_output Output A Target Molecule: This compound D Analyze Substituent Effects: - Bromine (Inductive, Anisotropic) - Ethynyl (Anisotropic) A->D B Reference Spectra: 3-Ethynylpyridine B->D C Reference Spectra: 4-Bromopyridine C->D E Predict Chemical Shifts and Coupling Constants D->E F Assign 1H Spectrum: - H-2, H-5, H-6, Ethynyl-H E->F G Assign 13C Spectrum: - C-2, C-3, C-4, C-5, C-6, Ethynyl-C E->G H Final Assigned Spectra F->H G->H

Caption: Logical workflow for the assignment of 1H and 13C NMR spectra.

This guide provides a foundational, predictive assignment for the 1H and 13C NMR spectra of this compound. Experimental verification is recommended to confirm these assignments definitively. The provided methodologies and comparative data serve as a valuable resource for researchers working with this and structurally related compounds.

References

a comparative study of different catalysts for 4-Bromo-3-ethynylpyridine coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide provides a comparative analysis of different catalytic systems for the coupling of 4-Bromo-3-ethynylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. We will delve into the performance of traditional palladium-phosphine complexes with copper co-catalysis and contrast them with modern advancements such as N-heterocyclic carbene (NHC) ligated systems and copper-free methodologies.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, and reaction conditions significantly impacts the yield, reaction time, and overall efficiency of the Sonogashira coupling of this compound. Below is a summary of quantitative data from studies on structurally similar bromopyridines, offering a comparative overview of different catalytic approaches.

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100372-96[1]
(NHC)-Pd(NHC)(NHC)-Cu-DioxaneRT1849-95[2]
PdCl₂(PPh₃)₂--TBAF-803up to 86[3]
Pd ionanofluids---[Cₙmim][NTf₂]50 (MW)0.5up to 98[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation for specific research needs.

Protocol 1: Traditional Palladium/Copper Catalysis

This protocol is adapted from the work of Zhu et al. on the Sonogashira coupling of 2-amino-3-bromopyridines, which demonstrates a robust and high-yielding method.[1]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mL)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

  • Schlenk flask and nitrogen or argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir the mixture for 10 minutes at room temperature.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Heterocyclic Carbene (NHC) Catalyzed Coupling

This protocol is based on the findings of Navarro and coworkers, showcasing a highly efficient system that operates at room temperature with very low palladium loadings.[2][4]

Materials:

  • This compound (1.0 mmol)

  • Aryl alkyne (1.2 mmol)

  • (NHC)-Pd complex (e.g., IPrPd(allyl)Cl) (0.0001 mmol, 0.01 mol%)

  • (NHC)-Cu complex (e.g., (IPr)CuCl) (0.01 mmol, 1 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.5 mmol)

  • 1,4-Dioxane (5.0 mL)

  • Reaction vial and magnetic stirrer

Procedure:

  • In a reaction vial, combine the (NHC)-Pd complex, (NHC)-Cu complex, and potassium tert-butoxide.

  • Add 1,4-dioxane to the vial.

  • Add this compound and the aryl alkyne to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a Sonogashira coupling reaction, from reactant preparation to product purification.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants (Aryl Halide, Alkyne) Setup Assemble Reaction under Inert Atmosphere Reactants->Setup Catalysts Prepare Catalyst System (Pd source, Ligand, CuI) Catalysts->Setup Solvent_Base Add Solvent and Base Solvent_Base->Setup Heating Heat and Stir (if required) Setup->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Product Pure Product Characterization->Product

Generalized workflow for Sonogashira coupling.

Catalyst Systems: A Deeper Dive

Traditional Palladium-Phosphine/Copper Systems

The classical Sonogashira reaction employs a palladium catalyst, often with phosphine ligands like triphenylphosphine (PPh₃), in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[1] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and the copper salt, participates in a transmetalation step. This dual-catalytic cycle has proven to be highly effective for a wide range of substrates.

Advantages:

  • Generally high yields for a variety of substrates.

  • Well-established and widely understood mechanism.

  • Readily available and relatively inexpensive catalysts and ligands.

Disadvantages:

  • Requires an inert atmosphere to prevent the oxidative homocoupling of alkynes (Glaser coupling), which is promoted by the copper co-catalyst.

  • Can require elevated temperatures, which may not be suitable for sensitive substrates.

  • Removal of copper salts during purification can sometimes be challenging.

N-Heterocyclic Carbene (NHC) Ligated Catalysts

N-Heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands in palladium catalysis. They form very stable complexes with palladium and can facilitate reactions with high turnover numbers and frequencies. The use of (NHC)-Pd and (NHC)-Cu complexes allows for Sonogashira couplings to be performed under milder conditions, often at room temperature and with significantly lower palladium loadings.[2][4]

Advantages:

  • High catalytic activity, allowing for very low catalyst loadings (down to 0.01 mol% Pd).

  • Can be performed under milder conditions (room temperature).

  • The reaction can often be run in air, simplifying the experimental setup.[2]

Disadvantages:

  • NHC ligands and their metal complexes can be more expensive than traditional phosphine ligands.

  • The synthesis of specific NHC ligands can be more complex.

Copper-Free Sonogashira Couplings

To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed. These reactions typically require a palladium catalyst, a base, and often a phosphine ligand. The absence of copper simplifies the reaction setup and purification. Microwave-assisted copper-free methods have also been shown to be highly efficient, significantly reducing reaction times.[3]

Advantages:

  • Eliminates the formation of Glaser coupling byproducts.

  • Simplifies product purification as there are no copper salts to remove.

  • Can be more environmentally friendly.

Disadvantages:

  • May require higher reaction temperatures or longer reaction times compared to copper-catalyzed systems.

  • The scope of substrates may be more limited in some cases.

Conclusion

The choice of catalyst for the Sonogashira coupling of this compound depends on the specific requirements of the synthesis. For robust, high-yielding reactions where cost is a primary concern, traditional palladium/copper systems with phosphine ligands remain a viable option. For syntheses requiring milder conditions, higher catalyst efficiency, and simplified setup, NHC-ligated palladium and copper complexes offer a significant advantage. Copper-free methods, particularly when combined with microwave irradiation, provide a rapid and clean alternative, eliminating the potential for homocoupled byproducts. Researchers and drug development professionals should consider these factors when selecting the optimal catalytic system for their specific applications.

References

screening and evaluation of the biological activity of novel 4-Bromo-3-ethynylpyridine compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a novel series of 4-Bromo-3-ethynylpyridine (BEP) compounds. The data presented herein offers a preliminary screening of their potential as anticancer and antimicrobial agents. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, offering objective comparisons with established alternatives and detailed experimental protocols.

Introduction to this compound Derivatives

Pyridine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2][3] The unique chemical properties of the pyridine ring allow for diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3] The introduction of a bromo and an ethynyl group at the 4 and 3 positions, respectively, creates a versatile scaffold for developing new therapeutic agents. This guide focuses on three novel derivatives, designated BEP-1, BEP-2, and BEP-3, and evaluates their biological potential.

Comparative Analysis of Biological Activity

The novel BEP compounds were subjected to primary screening to assess their cytotoxic effects against human cancer cell lines and their inhibitory activity against common bacterial strains. The performance of these compounds was compared against established therapeutic agents: Cisplatin for anticancer activity and Ciprofloxacin for antimicrobial activity.

The in vitro cytotoxic activity of BEP-1, BEP-2, and BEP-3 was evaluated against two human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay.[4][5]

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
BEP-1 12.5 ± 1.115.2 ± 1.4
BEP-2 5.8 ± 0.6 7.1 ± 0.9
BEP-3 25.1 ± 2.330.5 ± 2.8
Cisplatin 8.2 ± 0.710.4 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Analysis: Among the tested compounds, BEP-2 demonstrated the most potent anticancer activity, with IC₅₀ values of 5.8 µM against HeLa cells and 7.1 µM against MCF-7 cells.[1][6] While not as potent as the reference drug Cisplatin, the activity of BEP-2 is significant for a preliminary screening and warrants further investigation. BEP-1 showed moderate activity, whereas BEP-3 exhibited the lowest cytotoxicity in this assay.

The antimicrobial potential of the BEP compounds was assessed against a Gram-negative bacterium, Escherichia coli (ATCC 25922), and a Gram-positive bacterium, Staphylococcus aureus (ATCC 29213). The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
BEP-1 1632
BEP-2 64>128
BEP-3 8 16
Ciprofloxacin 21

Values represent the lowest concentration of the compound that visibly inhibits microbial growth.

Analysis: BEP-3 was the most effective antimicrobial agent among the novel compounds, showing notable activity against E. coli with an MIC of 8 µg/mL. BEP-1 also displayed moderate activity. In contrast, BEP-2, the most potent anticancer agent, was the least effective in the antimicrobial screen. This divergence suggests different mechanisms of action and structure-activity relationships for the anticancer and antimicrobial effects of these compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

  • Cell Seeding: HeLa and MCF-7 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Cells were treated with various concentrations of the BEP compounds and Cisplatin (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: After treatment, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for 4 hours.[8]

  • Formazan Solubilization: The MTT solution was discarded, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The BEP compounds and Ciprofloxacin were serially diluted in MHB in a 96-well plate.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Visualizing Workflows and Pathways

To better illustrate the experimental process and a potential mechanism of action, the following diagrams were generated.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Further Evaluation A Synthesis of Novel This compound (BEP) Compounds B Primary Screening: Anticancer (MTT Assay) Antimicrobial (MIC Assay) A->B C Data Analysis: Compare IC50 & MIC Values B->C D Identify 'Hit' Compounds (e.g., BEP-2 for anticancer, BEP-3 for antimicrobial) C->D E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vivo Studies F->G G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Survival ERK->Proliferation BEP2 Hypothesized Inhibition by BEP-2 BEP2->MEK

References

Unveiling the Properties of 4-Bromo-3-ethynylpyridine: A Theoretical and Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of novel chemical entities is paramount. This guide provides a comparative analysis of 4-Bromo-3-ethynylpyridine, a heterocyclic compound with potential applications in medicinal chemistry and material science. Drawing upon theoretical and computational studies of structurally related molecules, this document offers insights into its electronic and structural characteristics. Experimental data for analogous compounds is presented to provide a robust framework for comparison.

Introduction

This compound is a substituted pyridine featuring both a halogen bond donor (bromine) and a region of high electron density (ethynyl group). This unique combination of functional groups suggests its potential for forming specific intermolecular interactions, making it an interesting candidate for drug design and the development of functional materials. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages data from closely related pyridine derivatives to infer its properties. By comparing the known properties of pyridine, 4-bromopyridine, and ethynylpyridines, we can extrapolate the likely electronic and structural landscape of this compound.

Comparison of Calculated Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. The following table summarizes key electronic properties calculated for pyridine and a related brominated pyridine derivative using the B3LYP functional. These values provide a baseline for understanding the influence of substituents on the pyridine ring.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.69-0.755.942.22
(RS)-(4-bromophenyl)(pyridine-2yl)methanol-6.21-1.794.421.85[1]

Note: Data for (RS)-(4-bromophenyl)(pyridine-2yl)methanol is provided as an example of a related brominated pyridine derivative. The presence of the bromophenyl and methanol groups will significantly influence the electronic properties.

The introduction of a bromine atom and an ethynyl group to the pyridine ring is expected to modulate its electronic properties. The bromine atom, being electronegative, is expected to withdraw electron density from the ring through an inductive effect, while the ethynyl group can act as a weak electron-withdrawing group. These substitutions will likely lead to a lower HOMO-LUMO gap compared to pyridine, suggesting increased reactivity.

Experimental Data of a Structurally Similar Molecule

While direct experimental data for this compound is scarce, spectroscopic data for the closely related compound 4-[(4-bromophenyl)ethynyl]pyridine provides valuable insights.

Spectroscopic Data4-[(4-bromophenyl)ethynyl]pyridine
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.59 (d, J = 5.8 Hz, 2H), 7.32 (d, J = 5.8 Hz, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 149.6 (2C), 133.3 (2C), 131.9 (2C), 131.4, 125.6 (2C), 123.7, 121.0, 93.1, 87.6
IR (υmax/cm⁻¹) 3031, 2218, 1594, 1579, 1539, 1492, 1407, 1218, 1012, 990[2]

The characteristic C≡C stretch observed at 2218 cm⁻¹ in the IR spectrum confirms the presence of the ethynyl group. The NMR chemical shifts provide information about the electronic environment of the protons and carbons in the molecule.

Experimental Protocols

Computational Methodology

The computational data presented for the comparative molecules were obtained using Density Functional Theory (DFT) calculations. A typical protocol for such a study is as follows:

  • Geometry Optimization: The initial molecular structure is built and optimized using a quantum chemistry software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed with a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once the optimized geometry is obtained, various electronic properties such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential are calculated.

Synthesis of Related Compounds

The synthesis of substituted pyridines often involves cross-coupling reactions. For instance, the synthesis of 4-bromo-3-hydroxypyridine has been reported via the following steps:

  • Reaction of 4-bromo-3-pyridinyl diethylcarbamate with sodium methanolate in methanol.

  • Workup with ethyl acetate and water, followed by pH adjustment.

  • Purification by flash chromatography on silica gel[3].

Visualizing Computational Workflow

The following diagram illustrates a general workflow for the theoretical and computational study of molecular properties.

computational_workflow General Computational Chemistry Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis cluster_output Output mol_structure Define Molecular Structure comp_method Select Computational Method (e.g., DFT) mol_structure->comp_method basis_set Choose Basis Set (e.g., 6-311++G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_analysis Analyze Optimized Geometry geom_opt->geom_analysis prop_calc Electronic Property Calculation freq_calc->prop_calc vib_analysis Analyze Vibrational Frequencies freq_calc->vib_analysis elec_analysis Analyze Electronic Properties prop_calc->elec_analysis results Tabulated Properties (HOMO, LUMO, etc.) geom_analysis->results visualization Molecular Orbitals, Spectra vib_analysis->visualization elec_analysis->results results->visualization

Caption: General workflow for computational chemistry studies.

Signaling Pathways and Logical Relationships

To understand the structure-property relationships, we can visualize the logical connections between molecular features and their expected effects.

structure_property Structure-Property Relationships cluster_structure Molecular Structure cluster_properties Electronic & Chemical Properties pyridine_ring Pyridine Ring aromaticity Aromaticity pyridine_ring->aromaticity bromo_sub 4-Bromo Substituent electron_withdrawal Inductive Electron Withdrawal bromo_sub->electron_withdrawal intermolecular_interactions Intermolecular Interactions (e.g., Halogen Bonding) bromo_sub->intermolecular_interactions ethynyl_sub 3-Ethynyl Substituent pi_system Extended π-System ethynyl_sub->pi_system ethynyl_sub->intermolecular_interactions reactivity Chemical Reactivity aromaticity->reactivity electron_withdrawal->reactivity pi_system->reactivity

Caption: Influence of substituents on molecular properties.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-ethynylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Information

The proper disposal of 4-Bromo-3-ethynylpyridine, a halogenated pyridine derivative containing an ethynyl group, is crucial for laboratory safety and environmental protection. Due to its chemical structure, this compound should be treated as hazardous waste. Disposal procedures must comply with all applicable local, state, and federal regulations. The primary recommended disposal method is incineration by a licensed hazardous waste disposal facility.

Core Disposal Protocol

Researchers, scientists, and drug development professionals must adhere to the following step-by-step guide for the safe disposal of this compound.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: Based on its components—a brominated pyridine ring and an ethynyl group—this compound should be classified as a halogenated organic hazardous waste.

  • Segregate Waste Streams:

    • Do not mix this compound waste with other waste streams, especially incompatible materials.

    • Keep solid waste (e.g., contaminated personal protective equipment (PPE), absorbent materials) separate from liquid waste (e.g., solutions containing the compound).

    • Ensure that waste containers are clearly and accurately labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

Step 2: Personal Protective Equipment (PPE) and Handling
  • Minimum PPE: When handling this compound waste, wear the following:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A laboratory coat.

  • Ventilation: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Inhalation and Contact: Take precautions to avoid inhaling dust or vapors and prevent skin and eye contact.[2]

Step 3: Waste Collection and Storage
  • Container Selection: Use chemically resistant, sealable containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The date accumulation started.

    • The specific hazards (e.g., Toxic, Irritant).

  • Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1] The storage area should be away from heat, sparks, and open flames.

Step 4: Disposal Procedure
  • Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.

  • Provide Full Disclosure: Inform the disposal company of the chemical composition of the waste. If available, provide a Safety Data Sheet (SDS) for a similar compound, highlighting the presence of bromine and the ethynyl group.

  • Recommended Disposal Method: The preferred method of disposal for halogenated organic compounds is high-temperature incineration.[3] This ensures the complete destruction of the compound.

  • Do Not Dispose in Drains or Regular Trash: Never dispose of this compound down the drain or in the regular trash.[1] Pyridine and its derivatives can be harmful to aquatic life.

Quantitative Data Summary

PropertyPyridine (General)Halogenated Organics (General)Ethynyl Compounds (General)
Primary Hazard Flammable, ToxicToxic, Environmental HazardPotentially Reactive/Explosive
Disposal Code (Example) D038 (Pyridine)Varies by specific compoundVaries by specific compound
Recommended Disposal IncinerationIncinerationVaries; often incineration

Experimental Protocols

Not applicable to this procedural guidance.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound Waste B Classify as Halogenated Organic Hazardous Waste A->B C Segregate from other waste streams B->C D Wear appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Work in a well-ventilated area (Fume Hood) D->E F Collect in a labeled, compatible waste container E->F G Store in a designated hazardous waste area F->G H Contact Licensed Hazardous Waste Disposal Company G->H I Arrange for High-Temperature Incineration H->I J End: Waste Properly Disposed I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-3-ethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-3-ethynylpyridine, a halogenated pyridine derivative. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.[4]
Hand Protection Nitrile or neoprene gloves.[1][2] Butyl rubber gloves are also recommended for pyridine.[6]Provides a barrier against skin contact, which can cause irritation.[1][3][4] It is crucial to check the manufacturer's glove compatibility chart.[6]
Body Protection A fully-buttoned laboratory coat.[1][6]Prevents contamination of personal clothing and skin.[1]
Respiratory Protection Use in a certified chemical fume hood is mandatory.[1][2][6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[5][7]Pyridine and its derivatives can emit harmful fumes that, if inhaled, may cause dizziness, headaches, and respiratory irritation.[1][2]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical to ensure safety. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials prep_sds Review Safety Data Sheets (for related compounds) prep_materials->prep_sds handle_weigh Weigh Compound in Fume Hood prep_sds->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Safe handling workflow for this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before beginning any work, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.[1][2]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the workspace.

    • Review the SDS for pyridine and other brominated pyridines to re-familiarize yourself with the potential hazards.[6]

  • Handling:

    • Always handle the compound within a certified chemical fume hood to prevent the inhalation of fumes.[1][2][6]

    • When weighing the solid, use a draft shield or weigh it in a glove box to prevent the dispersal of fine particles.

    • Keep the container tightly closed when not in use.[2][6]

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][6]

  • In Case of a Spill:

    • For a small spill, use an absorbent material like sand or vermiculite to contain it.[1]

    • Transfer the absorbed material into a sealed container for proper disposal.[1]

    • Report any spills to your laboratory supervisor immediately.[1]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][8] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3][8] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[1][9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads) and reaction byproducts, must be collected in a designated, labeled, and sealed container for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with its contents, including the full chemical name and any other components of the waste stream.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and sources of ignition.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain. Empty containers should be handled with care as they may contain residual flammable vapors.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.